5-Morpholino-1H-pyrazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-6-5-7(10-9-6)11-1-3-12-4-2-11;/h5H,1-4H2,(H3,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSCBGZLHNXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735881 | |
| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537039-13-7 | |
| Record name | 3-(Morpholin-4-yl)-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Morpholino-1H-pyrazol-3-amine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
In modern structure-based drug design (SBDD), the selection of an optimal core scaffold is the most critical determinant of a clinical candidate's success. 5-Morpholino-1H-pyrazol-3-amine hydrochloride (CAS 537039-13-7) has emerged as a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors[1]. By combining the established bidentate hinge-binding capacity of the 3-aminopyrazole core with the solubilizing and pharmacokinetic-enhancing properties of a morpholine ring, this compound provides a robust foundation for targeting complex kinase networks, including Aurora, JAK, and CDK families[2],[3].
This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, its mechanistic role in target binding, and field-proven, self-validating synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The structural architecture of 5-morpholino-1H-pyrazol-3-amine is not coincidental; it is a masterclass in bioisosteric design. The free base (CAS 756814-98-9) is often susceptible to oxidative degradation and can present as a difficult-to-handle amorphous solid or oil[4]. The hydrochloride salt (CAS 537039-13-7) is deliberately engineered to resolve these issues, providing a highly stable, crystalline solid that ensures stoichiometric precision during library synthesis[1].
Table 1: Quantitative Physicochemical Data & Implications
| Parameter | Value | Structural Rationale & Implication |
| CAS Number | 537039-13-7 (HCl Salt) | Salt form ensures crystalline stability, prevents ambient oxidation, and standardizes handling[1]. |
| Molecular Formula | C₇H₁₃ClN₄O | The incorporation of the HCl equivalent must be accounted for during base-mediated couplings. |
| Molecular Weight | 204.66 g/mol | Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive elaboration while adhering to Lipinski's Rule of 5. |
| H-Bond Donors | 3 (NH₂, Pyrazole NH) | Essential for establishing critical bidentate interactions with the kinase hinge region[2]. |
| H-Bond Acceptors | 4 (N, O atoms) | Facilitates solvent-water interactions and targeted binding within the ATP pocket. |
| Topological Polar Surface Area | ~67 Ų | Optimal for balancing aqueous solubility with cellular permeability. The morpholine oxygen contributes significantly to hydration. |
Mechanistic Grounding in Target Binding
The efficacy of 5-morpholino-1H-pyrazol-3-amine derivatives stems from their highly predictable binding modes within the ATP-binding cleft of kinases. The 1H-pyrazole core acts as an adenine bioisostere. The pyrazole NH and the adjacent exocyclic nitrogen (once converted to an amide or urea) form a critical bidentate hydrogen bond donor/acceptor network with the backbone amides of the kinase hinge region[2].
Simultaneously, the morpholine ring projects outward into the solvent-exposed channel. Because morpholine is highly hydrophilic, it dramatically improves the aqueous solubility of the resulting API, mitigating the lipophilicity typically introduced by large aromatic substituents required for deep-pocket binding. Furthermore, the morpholine oxygen can occasionally form water-mediated hydrogen bonds with residues at the edge of the solvent channel, stabilizing the inhibitor-kinase complex[3].
Pharmacophore mapping of the scaffold within a standard kinase ATP-binding pocket.
Synthetic Methodologies & Application Protocols
The 3-amino group of the pyrazole is the primary vector for synthetic elaboration. However, due to electron delocalization into the pyrazole ring, this amine is significantly less nucleophilic than standard aliphatic amines. Therefore, highly efficient coupling reagents (like HATU) or elevated temperatures (for SNAr reactions) are mandatory[5],[6].
Protocol A: Self-Validating HATU-Mediated Amidation
This protocol describes the coupling of a generic carboxylic acid to the scaffold. Causality Check: HATU is selected over EDC/HOBt because the superior leaving group (HOAt) generated by HATU is critical for overcoming the weak nucleophilicity of the aminopyrazole[6]. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base from the HCl salt in situ without competing as a nucleophile.
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is specifically consumed to neutralize the HCl salt of the aminopyrazole.
-
Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution typically turns pale yellow.
-
Scaffold Addition: Add this compound (1.0 eq)[1].
-
Reaction: Stir the mixture at 40°C for 12–16 hours. Monitor via LC-MS. The mass of the desired product should appear predominantly as the [M+H]⁺ ion.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Dual Inhibitors
To build complex fused or linked scaffolds (e.g., Aurora/HDAC dual inhibitors), the aminopyrazole is reacted with a halogenated heterocycle (e.g., 2,4-dichloropyrimidine)[3].
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq) and the target electrophile (e.g., a 2-chloropyrimidine derivative, 1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA).
-
Base Addition: Add DIPEA (3.0 eq) to liberate the free base and neutralize the HCl generated during the SNAr process.
-
Thermal Activation: Heat the reaction mixture to 100–120°C for 8–10 hours[3]. Causality Check: The high temperature is required to overcome the activation energy barrier associated with the weak nucleophilicity of the exocyclic amine. Microwave irradiation (120°C, 30 mins) can be used as a high-throughput alternative.
-
Isolation: Cool to room temperature, precipitate the product by dropwise addition into ice-cold water, and isolate via vacuum filtration.
Synthetic workflow for converting CAS 537039-13-7 into a final kinase inhibitor API.
Analytical Validation & Quality Control
To ensure the integrity of the self-validating system, rigorous analytical QC must be applied to both the starting material and the final synthesized products.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d₆), the defining signature of the intact scaffold is the pyrazole C4-H proton, which typically resonates as a sharp singlet around δ 5.30–5.60 ppm. The morpholine ring exhibits two distinct multiplets: ~3.05 ppm (N-CH₂) and ~3.70 ppm (O-CH₂). Disappearance of the broad exocyclic NH₂ signal (~5.0 ppm) confirms successful amidation or SNAr coupling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The compound ionizes readily in positive Electrospray Ionization (ESI+). For the starting material, the exact mass of the free base is 168.0905 Da, yielding an [M+H]⁺ peak at m/z 169.1.
Conclusion
This compound (CAS 537039-13-7) is far more than a simple chemical reagent; it is a strategically designed pharmacophore module. By leveraging the bidentate hinge-binding properties of the aminopyrazole and the physicochemical enhancements of the morpholine ring, medicinal chemists can rapidly generate highly potent, soluble, and selective kinase inhibitors. Adherence to the specialized coupling protocols outlined in this guide ensures high synthetic yields and accelerates the transition from hit-to-lead optimization to clinical candidate selection.
References
- AChemBlock. This compound 95% | CAS 537039-13-7.
- BLD Pharm. 756814-98-9 | 5-Morpholino-1H-pyrazol-3-amine.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.
- NIH/PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ACS Publications. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment.
Sources
- 1. This compound 95% | CAS: 537039-13-7 | AChemBlock [achemblock.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 756814-98-9|5-Morpholino-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
The Ascendance of 5-Morpholino-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore and exploit privileged scaffolds—molecular frameworks that consistently appear in biologically active compounds. Among these, the 5-morpholino-1H-pyrazol-3-amine core has emerged as a particularly compelling scaffold. This technical guide provides a comprehensive analysis of this scaffold, from its fundamental chemical attributes and synthesis to its strategic application in drug discovery, with a particular focus on the development of kinase inhibitors. We will delve into the rationale behind its design, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation, establishing a foundation for its further exploration in the development of next-generation therapeutics.
Introduction: The Strategic Fusion of Pyrazole and Morpholine
The 5-morpholino-1H-pyrazol-3-amine scaffold represents a strategic amalgamation of two independently validated pharmacophores: the pyrazole ring and the morpholine moiety. This fusion is not arbitrary; it is a deliberate design choice aimed at synergizing their respective advantageous properties to create a superior molecular starting point for drug design.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this motif.[1][2] Its key attributes include:
-
Versatile Substitution: The pyrazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1]
-
Bioisosteric Replacement: It can serve as a bioisostere for other aromatic or heteroaromatic rings, often improving metabolic stability and binding interactions.[1]
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether linkage, is frequently incorporated into drug candidates to enhance their "drug-like" properties.[3] Its contributions are significant:
-
Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and membrane permeability, which are critical for oral bioavailability.
-
Metabolic Stability: The presence of the morpholine ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.
-
Favorable Conformation: Its chair-like conformation can provide an optimal orientation for substituents to interact with their biological targets.
The combination of these two moieties in the 5-morpholino-1H-pyrazol-3-amine scaffold creates a unique chemical entity with a rich potential for forming potent and selective inhibitors of various enzyme classes, most notably protein kinases.
Synthesis and Characterization of the 5-Morpholino-1H-pyrazol-3-amine Core
The synthesis of the 5-morpholino-1H-pyrazol-3-amine scaffold can be achieved through a multi-step process, leveraging established pyrazole synthesis methodologies. A plausible and efficient synthetic route starts from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic approach involves the initial construction of a substituted pyrazole ring followed by the introduction of the morpholine moiety. A common strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5]
Diagram: Proposed Synthesis of 5-Morpholino-1H-pyrazol-3-amine
Caption: Proposed synthetic routes to 5-morpholino-1H-pyrazol-3-amine.
Detailed Experimental Protocol: Synthesis of 5-Morpholino-1H-pyrazol-3-amine
While a specific, detailed protocol for the synthesis of 5-morpholino-1H-pyrazol-3-amine is not extensively documented in publicly available literature, a feasible approach can be adapted from general methods for the synthesis of substituted aminopyrazoles. One such method involves the nucleophilic aromatic substitution on a pre-formed pyrazole ring.
Materials:
-
3-Amino-5-bromopyrazole
-
Morpholine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 3-amino-5-bromopyrazole (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Addition of Reagents: Add anhydrous solvent, morpholine (1.2 eq), and the base (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-morpholino-1H-pyrazol-3-amine.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
The 5-Morpholino-1H-pyrazol-3-amine Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 5-morpholino-1H-pyrazol-3-amine scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to engage in key interactions within the ATP-binding site of kinases.
Mechanism of Action and Key Binding Interactions
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. The 5-morpholino-1H-pyrazol-3-amine scaffold can be strategically elaborated to mimic the key interactions of ATP with the kinase.
Diagram: Kinase Inhibition by a 5-Morpholino-1H-pyrazol-3-amine Derivative
Caption: Key interactions of a 5-morpholino-1H-pyrazol-3-amine-based inhibitor.
-
Hinge-Binding: The amino group at the 3-position of the pyrazole ring is crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors.
-
Hydrophobic Interactions: Substituents can be introduced at other positions of the pyrazole ring or on the morpholine nitrogen to occupy hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.
-
Solvent-Front Interactions: The morpholine moiety, with its oxygen atom, can interact with the solvent-exposed region of the ATP-binding site, often improving solubility and other pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for the 5-morpholino-1H-pyrazol-3-amine scaffold are not extensively published, general principles from related pyrazole-based kinase inhibitors can be extrapolated. A review of recent literature on pyrazole-based kinase inhibitors indicates that the morpholino group is often favorable for activity.[6]
| Position of Substitution | General Observation | Rationale |
| N1 of Pyrazole | Introduction of small alkyl or cycloalkyl groups can enhance potency. | Fills a hydrophobic pocket and can influence the orientation of the scaffold. |
| C4 of Pyrazole | Can tolerate a variety of substituents, including aryl and heteroaryl groups. | Allows for exploration of additional binding interactions and can modulate selectivity. |
| N of Morpholine | Often remains unsubstituted to maintain favorable solubility. | Can be a site for introducing linkers for targeted protein degradation (PROTACs). |
Biological Evaluation of 5-Morpholino-1H-pyrazol-3-amine Derivatives
The biological activity of novel compounds derived from the 5-morpholino-1H-pyrazol-3-amine scaffold must be rigorously evaluated through a series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
A primary step in the evaluation of potential kinase inhibitors is to determine their potency and selectivity against a panel of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (derivatives of 5-morpholino-1H-pyrazol-3-amine)
-
Assay buffer
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase for a specified time.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Assays
Following in vitro kinase profiling, promising compounds are evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and specific signaling pathways.
Diagram: Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
Future Perspectives and Conclusion
The 5-morpholino-1H-pyrazol-3-amine scaffold holds considerable promise for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its inherent "drug-like" properties, coupled with its versatile chemistry, make it an attractive starting point for the development of compounds with improved efficacy and safety profiles.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening a broader range of derivatives to fully explore the structure-activity landscape.
-
Target Identification and Validation: Identifying and validating the specific kinase targets for which this scaffold is most effective.
-
Application in Novel Therapeutic Areas: Exploring the potential of this scaffold beyond oncology, in areas such as neurodegenerative diseases and inflammatory disorders.
References
-
[Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF- Type I Receptor Kinase Inhibitors.]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Morpholine-Substituted Aminopyrazole Building Blocks: A Technical Guide for Medicinal Chemistry
This guide details the strategic application, design principles, and synthetic protocols for morpholine-substituted aminopyrazole building blocks in medicinal chemistry.
Strategic Value in Drug Design
The fusion of a morpholine ring with an aminopyrazole core creates a "privileged scaffold" widely utilized in kinase inhibitor discovery (e.g., Janus kinases, Aurora kinases, CDKs). This combination addresses two competing requirements in lead optimization: potency and physicochemical properties .
The Aminopyrazole Core (The Warhead)
-
Hinge Binding: The aminopyrazole motif (specifically 3-amino or 5-amino-pyrazole) functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region (e.g., interaction with the backbone carbonyl and NH of the gatekeeper residue).
-
Tautomeric Versatility: The 1H-pyrazole ring exists in annular tautomerism (
vs. ), allowing it to adapt to different hydrophobic pockets or solvent fronts within the active site.
The Morpholine Moiety (The Solubilizer)
-
Solubility & pKa: Morpholine is a moderate base (
). At physiological pH, a significant fraction is protonated, enhancing aqueous solubility—a common failure point for planar, aromatic kinase inhibitors. -
Metabolic Stability: Unlike open-chain diethylamines, the cyclic ether oxygen reduces the basicity of the nitrogen (via inductive withdrawal) and blocks rapid N-dealkylation, improving metabolic stability.
-
Solvent Exposure: In many crystal structures (e.g., Tozasertib bound to Aurora A), the morpholine group projects into the solvent-exposed region, improving the pharmacokinetic (PK) profile without interfering with the core binding mode.
Structural Classes & Design Logic
We classify these building blocks based on the connectivity of the morpholine ring to the pyrazole core.
Class A: N1-Tethered Scaffolds (Solubility Focused)
-
Structure: Morpholine linked to the pyrazole nitrogen via an alkyl chain (typically ethyl or propyl).
-
Example: 1-(2-Morpholinoethyl)-1H-pyrazol-5-amine .
-
Utility: This is the "gold standard" for introducing solubility. The alkyl linker acts as a flexible tether, allowing the morpholine to "float" in the solvent channel while the pyrazole anchors to the protein.
Class B: C-Aryl Linked Scaffolds (Geometry Focused)
-
Structure: Morpholine attached to a phenyl ring at the C3 or C4 position of the pyrazole.
-
Example: 4-(4-Morpholinophenyl)-1H-pyrazol-3-amine .
-
Utility: Used to extend the scaffold deep into hydrophobic pockets (e.g., the "back pocket" of a kinase) or to induce specific pi-stacking interactions.
Class C: Direct C-Linked Scaffolds (Rare/Specialized)
-
Structure: Morpholine directly attached to the pyrazole carbon (e.g., C4).
-
Utility: Less common due to synthetic challenges and electronic deactivation of the pyrazole, but useful for compact fragment-based drug discovery (FBDD).
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Morpholinoethyl)-1H-pyrazol-5-amine
This is the primary building block for many ATP-competitive inhibitors. The synthesis relies on the regioselective condensation of a substituted hydrazine with a nitrile derivative.[1]
Reaction Scheme:
Materials:
-
(2-Morpholinoethyl)hydrazine (CAS: 41235-91-0)
-
3-Ethoxyacrylonitrile (CAS: 61310-53-0)
-
Ethanol (Absolute)
-
Sodium ethoxide (Optional catalyst)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxyacrylonitrile (10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).
-
Addition: Add (2-morpholinoethyl)hydrazine (10.5 mmol, 1.05 eq) dropwise to the stirring solution at room temperature. Note: The reaction is slightly exothermic.
-
Cyclization: Heat the reaction mixture to reflux (
) and maintain for 4–6 hours. Monitor consumption of the nitrile by TLC (Mobile phase: 10% MeOH in DCM). -
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a viscous oil.
-
Purification: The crude product often solidifies upon standing or trituration with cold diethyl ether. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
). -
Validation:
-
1H NMR (DMSO-d6): Look for the pyrazole doublets (
and ppm) and the characteristic morpholine triplets. -
Regiochemistry Check: Ensure the amino group is at position 5 (confirmed by NOE correlation between the N-alkyl protons and the pyrazole C5-H if substituted, or C4-H).
-
Protocol 2: Synthesis of 4-(4-Morpholinophenyl)-1H-pyrazol-3-amine
This scaffold is synthesized via a Suzuki-Miyaura coupling approach, allowing for modular assembly.
Step-by-Step Methodology:
-
Coupling: Combine 4-bromo-1H-pyrazol-3-amine (protected with Boc if necessary) with (4-morpholinophenyl)boronic acid .
-
Catalyst System: Use
(5 mol%) and (2.0 eq) in a Dioxane/Water (4:1) mixture. -
Conditions: Heat at
under nitrogen for 12 hours. -
Work-up: Extract with EtOAc, wash with brine, and purify via column chromatography.
Visualization of Synthetic Logic
Diagram 1: Retrosynthetic Analysis of Class A Building Blocks
Caption: Retrosynthetic disconnection of the N-alkylated aminopyrazole scaffold showing the convergent assembly from hydrazine and acrylonitrile precursors.
Diagram 2: Pharmacophore Mapping (Kinase Binding Mode)
Caption: Pharmacophore map illustrating the dual role of the scaffold: the pyrazole anchors to the kinase hinge, while the morpholine extends into the solvent to improve PK properties.[2][3][4][5]
Key Data Summary
| Property | Morpholine-Substituted Aminopyrazole | Unsubstituted Aminopyrazole | Impact |
| LogP (Lipophilicity) | 1.5 – 2.5 (Tunable) | 0.5 – 1.0 | Morpholine modulates lipophilicity for BBB penetration (CNS targets). |
| pKa (Basicity) | ~8.3 (Morpholine N) | ~4.0 (Pyrazole N) | Protonation at physiological pH improves aqueous solubility. |
| H-Bond Donors | 2 (Amino group) | 2 (Amino group) | Maintained for hinge binding. |
| H-Bond Acceptors | 3 (2 Pyrazole N + 1 Morpholine O) | 2 (Pyrazole N) | Additional acceptor (Ether O) can engage water networks. |
References
-
Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Nature Medicine.
-
Che, J., et al. (2012). Discovery of Aminopyrazole-Based CDK Inhibitors. Journal of Medicinal Chemistry.
-
Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns. Bioorganic & Medicinal Chemistry.[1][3][4][6][7]
-
Bagley, M. C., et al. (2006). One-step synthesis of pyrazoles from alkynes and hydrazines. Tetrahedron Letters.[8]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400334, 1-(2-Morpholin-4-ylethyl)pyrazol-3-amine.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Technical Deep Dive: The 5-Morpholino-1H-pyrazol-3-amine Scaffold in Kinase Drug Discovery
Executive Summary
The 5-morpholino-1H-pyrazol-3-amine (CAS: 756814-98-9) represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Characterized by a planar aminopyrazole core capable of bidentate hydrogen bonding with the kinase hinge region, and a solvent-exposed morpholine moiety that enhances physicochemical properties (LipE, solubility), this scaffold has served as a critical starting point for the development of multi-targeted inhibitors such as AT9283 , Danusertib , and Tozasertib analogs.
This technical guide dissects the structural biology, synthetic accessibility, and medicinal chemistry optimization of this scaffold, providing researchers with a self-validating roadmap for leveraging this fragment in lead optimization.
Structural Biology & Binding Mechanism
The efficacy of the 5-morpholino-1H-pyrazol-3-amine scaffold stems from its ability to mimic the adenine ring of ATP. Its binding mode is defined by two distinct vectors: the Hinge Interaction and the Solvent Interface .
The Hinge Binding Motif (The Anchor)
The 3-aminopyrazole unit functions as a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) system, depending on the tautomeric state and the specific kinase target.
-
Pyridine-like Nitrogen (N2): Acts as a hydrogen bond acceptor, typically interacting with the backbone amide nitrogen of the kinase hinge residue (e.g., Ala213 in Aurora A).
-
Exocyclic Amine (C3-NH2): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu211 in Aurora A).
-
Pyrrole-like Nitrogen (N1): Can serve as an additional donor, often interacting with a gatekeeper residue or water network, though it is frequently substituted to enforce a specific tautomer.
The Morpholine Vector (The Solubilizer)
The morpholine ring at the C5 position projects towards the solvent front (ribose binding pocket area). This positioning serves three critical functions:
-
Solubility Enhancement: It lowers logP, counteracting the lipophilicity of the aromatic core and attached hydrophobic pharmacophores.
-
Pharmacokinetic Stability: The morpholine oxygen can engage in water-mediated hydrogen bonds, improving the drug's residence time.
-
** steric Bulk:** It prevents the inhibitor from penetrating too deeply into the hydrophobic back-pocket, thereby enforcing a Type I (ATP-competitive) binding mode.
Visualization of Binding Mode
The following diagram illustrates the canonical binding interaction of the scaffold within the ATP-binding pocket of an Aurora kinase.
Caption: Schematic representation of the bidentate hydrogen bonding network between the aminopyrazole core and the kinase hinge region.
Synthetic Pathways
Accessing the 5-morpholino-1H-pyrazol-3-amine core requires robust regiocontrol to ensure the morpholine and amine are correctly positioned. Two primary routes are recommended: the Displacement Route (for library generation) and the Cyclization Route (for scale-up).
Route A: Nucleophilic Displacement (Library Scale)
This route utilizes commercially available 3,5-dichloropyrazoles or 5-chloropyrazol-3-amines. It is preferred for late-stage diversification.
-
Starting Material: 5-chloro-1H-pyrazol-3-amine (or N-protected variant).
-
Reagent: Morpholine (excess).
-
Conditions: High temperature (120-150°C) in a sealed tube or microwave irradiation; solvent: NMP or DMF.
-
Mechanism:
displacement of the chloride by the morpholine nitrogen. -
Note: Regioselectivity is generally high due to the electronic difference between the C3-amine (electron-donating) and the C5-chloride.
Route B: De Novo Cyclization (Scale-Up)
This route builds the pyrazole ring from acyclic precursors, offering higher yields and lower raw material costs.
-
Precursor Formation: Reaction of 3,3-bis(methylsulfanyl)acrylonitrile with morpholine yields 3-morpholino-3-(methylsulfanyl)acrylonitrile .
-
Cyclization: Treatment of the intermediate with hydrazine hydrate in refluxing ethanol.
-
Mechanism: Hydrazine attacks the thioimidate carbon, displacing the methylthiyl group, followed by cyclization onto the nitrile to form the C3-amine.
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the 5-morpholino-1H-pyrazol-3-amine scaffold via the ketene dithioacetal route.
Medicinal Chemistry & SAR Optimization
The 5-morpholino-1H-pyrazol-3-amine is rarely the final drug; it is a fragment. Optimization typically involves elaboration at the N1-position or the C4-position (if available) or the Exocyclic Amine .
N1-Substitution (The Linker)
Attaching a lipophilic or aromatic group at N1 is the most common modification.
-
Effect: Fills the hydrophobic pocket adjacent to the hinge.
-
Example: In Danusertib , the pyrazole is fused into a pyrrolo[3,4-c]pyrazole system, but the logic of N1-substitution remains to orient the inhibitor.
-
Protocol: Alkylation of the pyrazole N1 often yields a mixture of regioisomers (N1 vs N2).[1] Protection of the exocyclic amine is often required.
Urea/Amide Formation (The Specificity Filter)
Converting the C3-amine into a urea is a validated strategy (e.g., AT9283 ).
-
Mechanism: The urea linker introduces a "kink" and additional hydrogen bond donors/acceptors (e.g., to Asp274 in Aurora A), often engaging the DFG-motif residues.
-
AT9283 Case: The morpholine is actually on the benzimidazole partner in AT9283, but the concept of pairing a solubilizing morpholine with a hinge-binding aminopyrazole urea is the core design principle.
Comparative Activity Data
The following table summarizes the potency of derivatives where the aminopyrazole-morpholine motif (or close analog) is central.
| Compound | Target(s) | IC50 (nM) | Structural Feature |
| Fragment Hit | Aurora A | >10,000 | Core 5-morpholino-1H-pyrazol-3-amine (Low potency, high LE) |
| AT9283 | Aurora A/B, JAK2 | ~3 (Aurora A) | Aminopyrazole urea + Morpholino-benzimidazole |
| Tozasertib | Pan-Aurora | 0.6 (Aurora A) | 3-amino-5-methylpyrazole (Morpholine analog) |
| Danusertib | Pan-Aurora, Abl | 13 (Aurora A) | Pyrrolo-pyrazole core |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo)
This protocol validates the inhibitory potential of the synthesized scaffold against Aurora A kinase.
Reagents:
-
Kinase Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.
-
Substrate: Kemptide or Histone H3 peptide (20 µM).
-
ATP: Ultrapure (at Km, typically 10 µM).
-
Detection: Promega ADP-Glo™ Reagent.
Procedure:
-
Preparation: Dilute compound (5-morpholino-1H-pyrazol-3-amine derivative) in DMSO (10-point dose response).
-
Incubation: Mix 2 µL compound + 4 µL Kinase (5 nM final) in a 384-well white plate. Incubate 10 min at RT.
-
Reaction: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Termination: Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to the Hill equation to determine IC50.
Chemical Synthesis: Displacement Protocol
Objective: Synthesis of 5-morpholino-1H-pyrazol-3-amine from 5-chloro-1H-pyrazol-3-amine.
-
Setup: In a 10 mL microwave vial, charge 5-chloro-1H-pyrazol-3-amine (1.0 eq, 117 mg, 1 mmol) and Morpholine (5.0 eq, 435 mg, 5 mmol).
-
Solvent: Add NMP (2 mL).
-
Reaction: Seal and heat in a microwave reactor at 160°C for 60 minutes.
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).
-
Validation: Verify by 1H NMR (Look for morpholine peaks at ~3.1 and ~3.7 ppm) and LCMS (M+H = 169.2).
Signaling Pathway Impact
Inhibition of Aurora kinases by this scaffold leads to distinct phenotypic outcomes, primarily G2/M arrest and polyploidy.
Caption: Downstream effects of Aurora Kinase inhibition by pyrazole-based scaffolds.
References
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Link
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[2] Nature Medicine, 10(3), 262-267. Link
-
Fancelli, D., et al. (2006). Potent and selective Aurora inhibitors identified by the expansion of a fragment-based lead. Journal of Medicinal Chemistry, 49(24), 7247-7251. Link
- Tomodani, E., et al. (2025). Synthesis of 3-amino-5-substituted pyrazoles via reaction of hydrazine with beta-ketonitriles. (General Synthetic Methodology Reference).
-
Curry, J., et al. (2009). AT9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. British Journal of Cancer, 101, 1047–1052. Link
Sources
The Ascendancy of Morpholino-Pyrazole Amines in Kinase Inhibition: A Technical Guide
Introduction: The Privileged Scaffolds of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures."[1] Both the pyrazole and morpholine rings independently hold this status. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold capable of engaging in crucial hydrogen bonding and π-π stacking interactions, making it a cornerstone for kinase inhibitors.[2][3] The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to enhance critical pharmacokinetic properties.[4] Its presence often improves aqueous solubility, metabolic stability, and cell permeability, addressing common challenges in drug development.[1][5]
The strategic combination of these two privileged scaffolds, creating morpholino-pyrazole amine derivatives , has given rise to a powerful class of compounds, primarily investigated for their potent biological activity as kinase inhibitors. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these promising therapeutic agents, with a primary focus on their role in oncology.
The Core Scaffold: Decoding Structure-Activity Relationships (SAR)
The therapeutic efficacy of morpholino-pyrazole amine derivatives is exquisitely sensitive to their molecular architecture. Medicinal chemists systematically modify three key regions of the scaffold—the pyrazole core, the morpholine moiety, and the linking amine—to optimize potency, selectivity, and drug-like properties.
The pyrazole ring is fundamental to the pharmacophore, often acting as a "hinge-binder" that anchors the inhibitor to the ATP-binding pocket of the target kinase.[6] Substitutions on the pyrazole ring can dramatically influence selectivity and potency. For instance, the introduction of bulky or alkyl groups can sterically hinder binding to off-target kinases, thereby improving the selectivity profile.[6]
The morpholine moiety , while primarily a pharmacokinetic enhancer, also plays a role in target engagement. Its oxygen atom can act as a hydrogen bond acceptor, forming a critical interaction with key residues in the kinase hinge region, such as Valine-828 in PI3Kδ.[7][8] This interaction significantly contributes to the binding affinity and inhibitory activity.
The amine linker and its substituents provide a vector for exploring the solvent-exposed region of the kinase active site. Modifications here are crucial for fine-tuning selectivity and can introduce additional interactions with the target protein. For example, in a series of mTOR inhibitors, the optimization of a 6-aryl substituent on a pyrazolo[3,4-d]pyrimidine core led to the discovery of compounds with subnanomolar inhibitory concentrations.[9]
Mechanism of Action: Targeting Critical Signaling Pathways
The primary biological activity of morpholino-pyrazole amine derivatives lies in their ability to inhibit protein kinases, enzymes that are central regulators of cellular signaling.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3] A significant number of these derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway.[11]
The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell proliferation, growth, survival, and metabolism.[11] Its aberrant activation is a frequent event in human cancers, driving tumor progression and resistance to therapy.[12] Morpholino-pyrazole amine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and preventing the phosphorylation of their downstream targets, thereby inhibiting the signaling cascade.[9][13]
Visualizing the Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/mTOR pathway by morpholino-pyrazole amine derivatives.
Key Biological Activities & Therapeutic Potential
The predominant therapeutic application explored for this class of compounds is anticancer activity . By targeting kinases like PI3K, mTOR, CDKs (Cyclin-Dependent Kinases), and Aurora kinases, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.[6][9][14]
Beyond cancer, the versatile pyrazole scaffold is known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[15][16][17] For example, certain morpholino-pyrazole derivatives have shown notable antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, as well as antimalarial activity against Plasmodium falciparum.[18] The anti-inflammatory effects are often linked to the inhibition of p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α.[19][20]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro biological activity of representative pyrazole-based compounds against various kinase targets, illustrating the potency achievable with this scaffold.
| Compound Class/Name | Target Kinase | Activity (IC50 / Ki) | Reference |
| Pyrazolo[3,4-d]pyrimidine | mTOR | < 1 nM (IC50) | [9] |
| 4-Morpholine-quinazoline derivative | PI3Kα | 4.2 nM (IC50) | [12] |
| Pyrazole-based analog | CDK2 | 0.96 µM (IC50) | [14] |
| Pyrazole-based analog | Aurora A | 0.16 µM (IC50) | [21] |
| Pyrazolopyridine | Plk1 | low nM (IC50) | [22] |
Experimental Evaluation: Protocols and Workflows
The discovery and development pipeline for a novel morpholino-pyrazole amine inhibitor involves a series of well-defined experimental stages, from initial synthesis to biological characterization.
Visualizing the Experimental Workflow
Caption: A typical drug discovery workflow for kinase inhibitors.
Detailed Experimental Protocols
This assay determines the direct inhibitory effect of a compound on a purified kinase enzyme.[21]
-
Principle: The assay measures the kinase-mediated phosphorylation of a specific substrate. The reduction in phosphorylation in the presence of the test compound is quantified to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials & Reagents:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, CDK2).
-
Specific peptide or protein substrate.
-
ATP (Adenosine Triphosphate).
-
Test compound (morpholino-pyrazole amine derivative) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection system (e.g., ADP-Glo™ Kinase Assay, FRET-based, or antibody-based).
-
Positive control inhibitor (e.g., Staurosporine).
-
Negative control (DMSO vehicle).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96- or 384-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted test compound, positive control, or negative control to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) which corresponds to the amount of ATP consumed or substrate phosphorylated.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[11][21]
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholino-pyrazole amine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
-
Challenges and Future Directions
While the morpholino-pyrazole amine scaffold is highly promising, challenges remain. Achieving high selectivity for the target kinase over closely related family members is a significant hurdle, as off-target effects can lead to toxicity. Furthermore, optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability is crucial for clinical success.
Future research will likely focus on leveraging structure-based drug design and computational modeling to develop next-generation inhibitors with improved selectivity profiles.[3][23] The exploration of this scaffold for biological activities beyond oncology, such as in inflammatory and infectious diseases, also represents a promising avenue for future investigation.[18][24]
Conclusion
The fusion of the morpholine and pyrazole scaffolds has created a powerful class of biologically active molecules. Morpholino-pyrazole amine derivatives have firmly established their potential as potent and selective kinase inhibitors, particularly against key targets in the PI3K/mTOR signaling pathway. Their synthetic tractability and the favorable pharmacokinetic properties imparted by the morpholine ring make them highly attractive candidates for drug development.[1][25] Through continued optimization and rigorous experimental evaluation, these compounds hold significant promise for addressing unmet needs in oncology and other therapeutic areas.
References
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.
- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. (2020). PubMed.
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. Benchchem.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - Ben-Gurion University Research Portal. (2025). Ben-Gurion University Research Portal.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). MDPI.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007). PubMed.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Vertex AI Search.
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.
- Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols - Benchchem. Benchchem.
- Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide - Benchchem. Benchchem.
- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. (2009). PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024). MDPI.
- Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (2016). PubMed.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024). RSC Publishing.
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024). Hilaris Publisher.
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC. (2016). PMC.
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (2025).
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. PMC.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (2022). Semantic Scholar.
- Synthesis, characterization and biological activity of certain Pyrazole deriv
- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. (2024). PubMed.
- Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed. (2008). PubMed.
- Biological activities of pyrazoline derivatives--a recent development - PubMed. (2009). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities - PMC. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Morpholino-1H-pyrazol-3-amine
This Application Note is structured to provide an authoritative, field-ready guide for the synthesis of pyrazolo[1,5-a]pyrimidines, specifically leveraging the 5-morpholino-1H-pyrazol-3-amine scaffold.
Executive Summary & Biological Significance
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bio-isosteric with the purine system of ATP. This structural mimicry makes it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., CDK, mTOR, PI3K, and B-Raf inhibitors).
This guide focuses on the condensation of 5-morpholino-1H-pyrazol-3-amine with 1,3-dielectrophiles. The inclusion of the morpholine moiety at the C2-position of the final fused system (derived from the C5-position of the pyrazole) is a strategic design choice:
-
Solubility: Morpholine significantly enhances aqueous solubility compared to phenyl- or alkyl-substituted analogs.
-
Pharmacokinetics: It reduces lipophilicity (LogP), often improving metabolic stability and oral bioavailability.
-
H-Bonding: The ether oxygen serves as an additional hydrogen bond acceptor in the solvent-exposed region of the kinase binding pocket.
Mechanistic Insight & Regiochemistry
The synthesis relies on a cyclocondensation reaction between the binucleophilic aminopyrazole and a 1,3-dielectrophile (e.g.,
The Nucleophilic Competition
The 5-morpholino-1H-pyrazol-3-amine presents two nucleophilic sites:
-
Exocyclic Amine (-NH₂): Generally the hardest nucleophile; kinetically favors attack on the most electrophilic carbonyl (ketone > ester).
-
Endocyclic Nitrogen (N1/N2): Acts as the second nucleophile to close the ring.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points determining the regiochemical outcome.
Figure 1: Regioselectivity decision tree. In acidic conditions, the exocyclic amine typically attacks the most electrophilic ketone first, placing the ketone's substituent at position 7 of the final ring.
Experimental Protocols
Protocol A: Synthesis with Symmetrical 1,3-Diketones (Standard)
Target: 5,7-Dimethyl-2-morpholinopyrazolo[1,5-a]pyrimidine Reagents: Acetylacetone (Pentane-2,4-dione), Glacial Acetic Acid.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-morpholino-1H-pyrazol-3-amine (1.0 mmol, 168 mg) in Glacial Acetic Acid (5 mL).
-
Addition: Add Acetylacetone (1.2 mmol, 123 µL) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to 110°C (Reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting amine spot (polar, near baseline) should disappear, replaced by a less polar fluorescent spot.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the contents into ice-cold water (20 mL) with vigorous stirring.
-
Neutralize carefully with saturated NaHCO₃ solution to pH ~7.
-
Collect the precipitate by vacuum filtration.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
-
Expected Yield: 85–92%.
-
Protocol B: Regioselective Synthesis with -Keto Esters
Target: 7-Methyl-2-morpholinopyrazolo[1,5-a]pyrimidin-5(4H)-one Reagents: Ethyl Acetoacetate, Glacial Acetic Acid (Acidic Method).
-
Rationale: Using glacial acetic acid promotes the attack of the exocyclic amine on the ketone carbonyl of the ethyl acetoacetate, leading to the 7-methyl-5-oxo isomer.
-
Procedure:
-
Dissolve amine (1.0 mmol) in AcOH (5 mL).
-
Add Ethyl Acetoacetate (1.2 mmol).
-
Reflux for 6 hours.
-
-
Isolation:
-
Validation (Critical): Use 1H NMR to distinguish isomers. The proton at C6 is the diagnostic handle.
-
7-Methyl isomer: Singlet for CH3 at ~2.4 ppm; C6-H singlet at ~5.8 ppm.
-
5-Methyl isomer: Shifts will differ slightly; confirm via NOE (Nuclear Overhauser Effect) between the methyl group and the C6 proton.
-
Protocol C: Microwave-Assisted Synthesis (Green Chemistry)
Advantages: Drastically reduced reaction times and higher yields due to superheating effects.
-
Vessel: 10 mL microwave-safe vial.
-
Load: Mix Amine (1.0 mmol), 1,3-Dicarbonyl (1.1 mmol), and Ethanol (2 mL). Add 2 drops of catalytic AcOH.
-
Parameters:
-
Power: Dynamic (Max 150W).
-
Temp: 140°C.
-
Hold Time: 10–15 minutes.
-
Pressure Limit: 250 psi.
-
-
Workup: Cool to RT. The product often crystallizes directly from the ethanol upon cooling. Filter and wash with cold EtOH.
Data Summary & Comparison
| Parameter | Conventional Reflux (AcOH) | Microwave Irradiation (EtOH) |
| Reaction Time | 3 – 6 Hours | 10 – 20 Minutes |
| Solvent Usage | High (5-10 mL/mmol) | Low (<2 mL/mmol) |
| Yield (Avg) | 75 – 85% | 88 – 95% |
| Energy Profile | High (Continuous heating) | Low (Targeted heating) |
| Scalability | High (Easy to scale up) | Limited by vessel size |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," check these parameters if results deviate:
-
Problem: Low Yield / Sticky Gum
-
Cause: Incomplete cyclization or presence of water preventing dehydration.
-
Solution: Add a molecular sieve or use absolute ethanol. If using AcOH, ensure it is Glacial (water-free).
-
-
Problem: Regioisomer Mixtures
-
Cause: Thermodynamic equilibrium not reached or competing kinetic pathways.
-
Solution: Switch solvent.[1] Non-polar solvents (Toluene) with Dean-Stark traps often favor the thermodynamic product. For strict regiocontrol, use regiospecific enaminones (e.g., dimethylformamide dimethyl acetal derivatives) instead of simple diketones.
-
-
Problem: Starting Material Persistence
-
Cause: Low nucleophilicity of the amine due to the electron-rich morpholine ring deactivating the exocyclic amine?
-
Correction: Actually, the morpholine is electron-donating, making the pyrazole ring electron-rich. However, this can make the ring nitrogen less acidic. If reaction is slow, add a Lewis Acid catalyst (e.g., ZnCl₂ or InCl₃) to activate the dicarbonyl.
-
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Regioselectivity in Aminopyrazole Reactions
-
Microwave Assisted Protocols
- Kappe, C.O. (2004). "Controlled microwave heating in modern organic synthesis.
-
Biological Relevance of Morpholine Derivatives
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reaction conditions for N-acylation of 3-amino-5-morpholinopyrazole
An Application Guide to the Selective N-Acylation of 3-Amino-5-Morpholinopyrazole
Abstract
This document provides a comprehensive technical guide for the N-acylation of 3-amino-5-morpholinopyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. N-acylated pyrazoles are prevalent in a wide array of biologically active molecules.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the reaction, with a particular focus on achieving regioselectivity. We present a detailed, adaptable protocol, discuss the critical parameters that influence the reaction's outcome, and provide troubleshooting insights. This note is intended for researchers, chemists, and drug development professionals seeking to synthesize N-acyl-3-amino-5-morpholinopyrazole derivatives efficiently and with a high degree of control.
Introduction: The Significance and Challenge of Pyrazole Acylation
Aminopyrazoles are a cornerstone in the synthesis of bioactive compounds, valued for their role in developing enzyme inhibitors, antimicrobials, and anticancer agents.[1][2] The functionalization of the 3-amino group via acylation is a key transformation, creating an amide bond that is crucial for modulating the pharmacological properties of the final molecule.[3]
However, the acylation of 3-aminopyrazoles, such as the 3-amino-5-morpholinopyrazole scaffold, is not trivial. The molecule presents three potential nucleophilic sites for acylation: the exocyclic 3-amino group and the two annular (ring) nitrogen atoms, N1 and N2.[4][5] The primary challenge lies in directing the acyl group to the desired exocyclic amino group, as acylation can also occur on the ring nitrogens, leading to a mixture of isomers that complicates purification and reduces the yield of the target compound.[6] The regioselectivity of this reaction is highly dependent on the substrate, the nature of the acylating agent, and the specific reaction conditions employed.[6]
This guide will dissect these variables to provide a clear path toward selective N-acylation.
Mechanistic Considerations: Controlling Regioselectivity
Understanding the factors that influence which nitrogen atom acts as the primary nucleophile is paramount for reaction design. The three potential sites for acylation on 3-amino-5-morpholinopyrazole are illustrated below.
Figure 1: Nucleophilic centers on the 3-amino-5-morpholinopyrazole scaffold.
Several factors dictate the site of acylation:
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are commonly used.[7][8] The choice of agent can influence selectivity. For instance, acylation with acetic anhydride can sometimes lead to acylation on the annular nitrogen atoms.[4]
-
Base: The role of the base is twofold: to neutralize the acid byproduct (e.g., HCl from acyl chlorides) and to potentially modulate the nucleophilicity of the different nitrogen centers. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. In some cases, pyridine is used both as a base and a solvent.[9]
-
Solvent: Solvent polarity can influence which tautomeric form of the pyrazole is present and can affect the reaction's regioselectivity. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are common choices.[10]
-
Steric Hindrance: The morpholino group at position 5 creates some steric bulk around the N1 position. This can sterically disfavor acylation at N1, potentially increasing the selectivity for the more accessible exocyclic 3-amino group.
-
Temperature: Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature.[11]
Recommended Protocol: Selective N-Acylation
This protocol is a robust starting point for the selective acylation of the exocyclic amino group of 3-amino-5-morpholinopyrazole. It is designed to be self-validating through careful monitoring and characterization.
Materials and Reagents
-
Substrate: 3-amino-5-morpholinopyrazole
-
Acylating Agent: Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) apparatus.
Experimental Workflow
The general workflow for the N-acylation reaction is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 5-Morpholino-1H-pyrazol-3-amine as a Key Intermediate for the Synthesis of Potent Aurora Kinase Inhibitors
Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Pyrazole-Based Inhibitors
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression. Their functions are essential for the accurate segregation of chromosomes, cytokinesis, and the maintenance of genomic integrity. However, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often correlated with poor prognosis. This has established the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics. The inhibition of these kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Aminopyrazoles, in particular, serve as versatile building blocks that can be elaborated to target the ATP-binding site of various kinases. This application note provides a detailed guide for the synthesis and utilization of 5-morpholino-1H-pyrazol-3-amine , a key intermediate for the development of a promising class of Aurora kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols, and present representative data for the characterization and biological evaluation of a final inhibitor.
Synthetic Strategy Overview: A Two-Stage Approach to Novel Aurora Kinase Inhibitors
The overall synthetic strategy is a two-stage process. The first stage focuses on the synthesis of the key intermediate, 5-morpholino-1H-pyrazol-3-amine . The second stage involves the coupling of this intermediate with a suitable heterocyclic core, in this case, a dichloropyrimidine, followed by further functionalization to yield the final Aurora kinase inhibitor. This approach allows for a modular synthesis, enabling the exploration of structure-activity relationships (SAR) by varying the substituents on the pyrimidine core.
Caption: A high-level overview of the two-stage synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 5-Morpholino-1H-pyrazol-3-amine
The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine.[2][3] While a specific protocol for 5-morpholino-1H-pyrazol-3-amine is not extensively documented, a scientifically sound protocol can be proposed based on this well-established methodology. The synthesis would commence with a suitable β-ketonitrile bearing a morpholine moiety.
Protocol 1: Synthesis of 5-Morpholino-1H-pyrazol-3-amine
This protocol is a representative example based on established synthetic methods for analogous compounds.
Materials:
-
3-Morpholino-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-morpholino-3-oxopropanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-morpholino-1H-pyrazol-3-amine.
Expected Characterization Data for 5-Morpholino-1H-pyrazol-3-amine:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the morpholine protons, the pyrazole CH proton, and the amine protons. The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring and the pyrazole ring. |
| MS (ESI) | A prominent peak corresponding to the [M+H]⁺ ion. |
| Purity | >95% as determined by HPLC. |
Part 2: Synthesis of a Representative Aurora Kinase Inhibitor
With the key intermediate in hand, the next stage is to construct the final Aurora kinase inhibitor. A common strategy involves the nucleophilic aromatic substitution reaction of the aminopyrazole with a di- or tri-substituted pyrimidine.[4] For this application note, we will outline the synthesis of a representative inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, which is known to be a privileged structure for kinase inhibitors.[5][6][7]
Protocol 2: Synthesis of a Representative N-(5-morpholino-1H-pyrazol-3-yl)pyrimidin-4-amine Based Aurora Kinase Inhibitor
This protocol details a plausible synthetic route to a final inhibitor.
Materials:
-
5-Morpholino-1H-pyrazol-3-amine
-
2,4-Dichloropyrimidine
-
A suitable secondary amine (e.g., N-methylpiperazine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1,4-Dioxane or other suitable high-boiling solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Coupling of 5-Morpholino-1H-pyrazol-3-amine with 2,4-Dichloropyrimidine
-
To a solution of 5-morpholino-1H-pyrazol-3-amine (1 equivalent) and 2,4-dichloropyrimidine (1.1 equivalents) in 1,4-dioxane, add a base such as triethylamine (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monosubstituted intermediate.
Step 2: Introduction of the Second Amine
-
To a solution of the intermediate from Step 1 (1 equivalent) in a suitable solvent such as 1,4-dioxane, add the desired secondary amine (e.g., N-methylpiperazine, 1.5 equivalents) and a base like triethylamine (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 6-10 hours.
-
Work up the reaction as described in Protocol 1, Step 4 and 5.
-
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic workflow for the preparation of the final inhibitor.
Data Presentation and Biological Evaluation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The final inhibitor would then be evaluated for its biological activity against Aurora kinases.
Representative Analytical Data for a Final Inhibitor:
| Analysis | Representative Data |
| ¹H NMR | Characteristic signals for the pyrazole, pyrimidine, morpholine, and the introduced secondary amine protons.[8][9] |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, consistent with the proposed structure.[8][9] |
| MS (ESI) | A clear [M+H]⁺ peak confirming the molecular weight of the final product. |
| Purity | >98% as determined by HPLC. |
Representative Biological Activity Data:
The inhibitory activity of the final compound against Aurora kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of the inhibitor.
| Kinase Target | Representative IC₅₀ (nM) |
| Aurora A | 5 - 50 |
| Aurora B | 1 - 20 |
| Aurora C | 10 - 100 |
Note: These are representative values based on published data for potent pyrazole-based Aurora kinase inhibitors and may vary depending on the specific structure of the final compound.[1][4][10]
Structure-Activity Relationship (SAR) Insights
The morpholine group at the 5-position of the pyrazole ring is often introduced to improve the physicochemical properties of the molecule, such as solubility and metabolic stability. SAR studies on similar scaffolds have shown that the nature of the substituent at the 2-position of the pyrimidine ring can significantly impact the potency and selectivity of the inhibitor.[1] The use of 5-morpholino-1H-pyrazol-3-amine as an intermediate provides a valuable platform for generating a library of analogues to explore these relationships and optimize the inhibitor's properties.
Conclusion
5-Morpholino-1H-pyrazol-3-amine is a valuable and versatile intermediate for the synthesis of potent Aurora kinase inhibitors. The synthetic strategies outlined in this application note, based on established chemical principles, provide a clear pathway for researchers in drug discovery to access novel compounds for cancer therapy. The modular nature of the synthesis allows for extensive SAR exploration, which is crucial for the development of drug candidates with optimized efficacy and safety profiles.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. PMC. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
Design and synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
-
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. mdpi.com [mdpi.com]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solubility Optimization of 5-Morpholino-1H-pyrazol-3-amine Hydrochloride
This Application Note provides a rigorous technical guide for the solubilization, handling, and storage of 5-morpholino-1H-pyrazol-3-amine hydrochloride (CAS: 537039-13-7). It is designed for researchers requiring high-precision preparation of stock solutions for kinase inhibition assays, "click" chemistry synthesis, or high-throughput screening.
Introduction & Application Context
This compound is a critical heterocyclic building block, often utilized as a core scaffold in the synthesis of Aurora kinase inhibitors (e.g., analogs of Tozasertib/VX-680) and other ATP-competitive enzyme inhibitors. Its structure—comprising a polar aminopyrazole head and a morpholine tail—imparts unique solubility characteristics.
While the hydrochloride (HCl) salt form significantly enhances aqueous solubility compared to the free base, improper handling can lead to compound precipitation (crashing out) , experimental variability, or degradation. This guide outlines the thermodynamic and kinetic solubility profiles and provides a validated Standard Operating Procedure (SOP) for solution preparation.
Physicochemical Profile
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 537039-13-7 |
| Molecular Formula | C |
| Molecular Weight | ~204.66 g/mol (Salt) / 168.20 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Moderate (HCl salts are prone to moisture uptake) |
| pKa (Calculated) | ~3.5 (Pyrazole N) and ~8.5 (Morpholine N) |
Solubility Profile & Solvent Selection
DMSO (Dimethyl Sulfoxide)
-
Solubility: High (>50 mg/mL; >100 mM) .
-
Mechanism: DMSO effectively solvates the polar ionic lattice of the HCl salt and the organic morpholine ring.
-
Application: Ideal for preparing Master Stock Solutions (typically 10 mM to 100 mM) for long-term storage.
Water (Aqueous Media)
-
Solubility: Moderate to Good (>10 mg/mL) .
-
Mechanism: The hydrochloride counter-ion facilitates dissolution by lowering the local pH, ensuring the amine remains protonated.
-
Risk Factor (pH Sensitivity): If the solution pH is raised above 7.0 (e.g., by adding strong buffers like PBS or Tris without adjustment), the compound may deprotonate to its free base form, which has significantly lower aqueous solubility, leading to precipitation.
Comparative Solubility Data
| Solvent | Solubility Limit (Est.) | Stability | Recommended Use |
| DMSO | > 100 mM | High (-20°C, 6 mo) | Master Stock |
| Water (Deionized) | ~ 50 mM | Moderate (Hydrolysis risk) | Short-term working solution |
| PBS (pH 7.4) | < 10 mM | Low (Precipitation risk) | Assay buffer (dilute only) |
| Ethanol | Moderate | Low | Not recommended for storage |
Protocol 1: Preparation of 100 mM Master Stock (DMSO)
Purpose: To create a stable, high-concentration stock solution for long-term storage.
Materials
-
5-morpholino-1H-pyrazol-3-amine HCl (Solid)
-
Anhydrous DMSO (Grade: ≥99.9%, stored under inert gas)
-
Vortex mixer
-
Amber glass vials (to protect from light)
Procedure
-
Weighing: Accurately weigh 20.5 mg of the compound into a sterile microcentrifuge tube or amber vial.
-
Calculation:
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Critical Step: Do not add water first. The hydration shell can inhibit complete dissolution in organic solvents later.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol 2: Aqueous Dilution for Biological Assays
Purpose: To dilute the DMSO stock into assay media without inducing precipitation.
The "Intermediate Dilution" Method
Directly dumping high-concentration DMSO stock into a saline buffer often causes "shock precipitation." Use this step-down approach.
-
Thaw: Thaw the 100 mM DMSO stock at room temperature (RT). Vortex to ensure homogeneity.
-
Intermediate Step (10x): Dilute the stock 1:10 in pure water or culture media (pre-warmed).
-
Example: Add 10 µL of 100 mM Stock to 90 µL of Water. (Final: 10 mM, 10% DMSO).
-
Why? The HCl salt is stable in pure water. This intermediate step lowers the DMSO concentration while keeping the compound soluble.
-
-
Final Dilution (1x): Dilute the intermediate solution into your final Assay Buffer (e.g., PBS or Cell Media).
-
Target: Final DMSO concentration should be < 0.5% to avoid cellular toxicity.
-
Example: Add 10 µL of the Intermediate (10 mM) to 990 µL of Assay Buffer. (Final: 100 µM, 0.1% DMSO).
-
Visualization: Workflow & Decision Logic
The following diagrams illustrate the optimal workflow for solution preparation and a decision tree for troubleshooting solubility issues.
Diagram 1: Master Stock Preparation Workflow
Caption: Step-by-step workflow for preparing a 100 mM Master Stock solution in DMSO.
Diagram 2: Aqueous Dilution Strategy
Caption: Recommended "Step-Down" dilution strategy to prevent precipitation in aqueous buffers.
Quality Control & Troubleshooting
Self-Validating the Solubility
Before running a large experiment, perform a Mini-Precipitation Test :
-
Prepare your intended final concentration (e.g., 100 µM) in a clear tube.
-
Hold it up to a light source against a dark background.
-
Look for "Tyndall effect" (scattering of light by suspended particles). If the beam is visible, the compound has crashed out.
Common Pitfalls
-
The "Salt" Mistake: Do not assume the HCl salt will dissolve in high-pH buffers (pH > 8). The base will strip the HCl, neutralizing the compound and reducing solubility.
-
Freeze-Thaw Cycles: Repeated freezing causes condensation inside the vial, introducing water into the DMSO stock. This degrades the compound over time. Always aliquot.
-
Cold DMSO: DMSO freezes at 19°C. Ensure the stock is fully liquid and mixed before pipetting.
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
Miyazaki, S., et al. (1981).[1] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
preparation of urea derivatives from 5-morpholino-1H-pyrazol-3-amine
Executive Summary
This application note details the synthetic protocols for generating urea derivatives from 5-morpholino-1H-pyrazol-3-amine (1) . This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Aurora kinase, FLT3, and p38 MAPK inhibitors).[1] The morpholine ring improves solubility and pharmacokinetic profiles, while the pyrazole-urea motif functions as a primary hydrogen-bond donor/acceptor pair within the ATP-binding pocket of kinase targets.[2]
This guide presents three distinct methodologies, ranked by operational efficiency and substrate availability, to ensure high-yield synthesis while mitigating common regioselectivity issues associated with the amphoteric pyrazole ring.
Chemical Context & Mechanistic Insights
Substrate Analysis
The starting material, 5-morpholino-1H-pyrazol-3-amine , possesses three potential nucleophilic sites:
-
Exocyclic Amine (
at C3): The primary target for urea formation.[2][1] Enhanced nucleophilicity due to the electron-donating morpholine group at C5. -
Pyrazolic Nitrogen (
at N1): A competitive nucleophile.[2] Reaction here leads to -acylated byproducts (often kinetically favored but thermodynamically unstable). -
Pyrazolic Nitrogen (
at N2): Generally non-reactive in this context unless specific coordination occurs.[2][1]
Expert Insight: To favor reaction at the exocyclic amine (C3) over the ring nitrogen (N1), reactions should generally be conducted in neutral to slightly acidic conditions or using non-nucleophilic bases (e.g., DIPEA) only when necessary.[2][1] Strong bases (NaH, KOH) will deprotonate N1, leading to exclusive ring acylation.[1]
Synthetic Strategies & Decision Matrix
The choice of method depends on the commercial availability of the coupling partner and the stability of the reagents.
Visual Workflow (DOT Diagram)
Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent availability.
Detailed Protocols
Method A: Direct Coupling with Isocyanates
Best for: Rapid library generation when the isocyanate (R-NCO) is available.[2] Mechanism: Nucleophilic addition of the exocyclic amine to the electrophilic carbon of the isocyanate.
Reagents:
-
5-morpholino-1H-pyrazol-3-amine (1.0 equiv)[2]
-
Solvent: Anhydrous THF or DCM (Dichloromethane)[1]
-
Base (Optional): Triethylamine (TEA) (0.1 equiv - catalytic only)[2][1]
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 5-morpholino-1H-pyrazol-3-amine (1.0 mmol) in anhydrous THF (5 mL).
-
Note: If solubility is poor, use a THF/DMF (9:1) mixture.
-
-
Addition: Cool the solution to 0°C. Add the isocyanate (1.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS. The product usually precipitates.
-
-
Workup:
Troubleshooting:
-
Issue: Reaction stalls.
-
Fix: Heat to 50°C. If N1-acylation is observed (by NMR), add 1.0 equiv of NaOH in MeOH to hydrolyze the unstable N1-urea back to the NH-pyrazole, leaving the stable exocyclic urea intact.[1]
Method B: Phenyl Carbamate Activation (The "Safe" Route)
Best for: When the isocyanate is unstable, toxic, or unavailable.[1] Uses stable amines (R-NH₂) as partners.[2] Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by aminolysis.[1]
Reagents:
-
Step 1: Phenyl chloroformate (1.05 equiv), Pyridine (1.1 equiv).[1]
-
Step 2: Partner Amine (R-NH₂) (1.1 equiv), DMSO (solvent).[2][1]
Protocol: Step 1: Formation of Phenyl Carbamate Intermediate
-
Dissolve 5-morpholino-1H-pyrazol-3-amine (1.0 mmol) and pyridine (1.1 mmol) in anhydrous THF (10 mL) at 0°C.
-
Add phenyl chloroformate (1.05 mmol) dropwise. A white precipitate (pyridine[1]·HCl) will form immediately.[1]
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Quench with water, extract with EtOAc, dry (Na₂SO₄), and concentrate.
-
Checkpoint: Isolate the phenyl (5-morpholino-1H-pyrazol-3-yl)carbamate. This intermediate is stable and can be stored.
-
Step 2: Aminolysis (Urea Formation) [2][1]
-
Dissolve the carbamate intermediate (1.0 mmol) in DMSO (2 mL).[2][1]
-
Stir at RT for 12–24 hours.
-
Why DMSO? DMSO promotes the elimination of phenol and stabilizes the transition state for urea formation.
-
-
Workup: Pour the reaction mixture into ice water (20 mL). The urea product usually precipitates. Filter, wash with water and Et₂O.[1]
Method C: CDI-Mediated Coupling
Best for: Complex amines or when strictly avoiding chlorinated reagents.[2]
Protocol:
-
Dissolve the partner amine (R-NH₂, 1.0 mmol) in anhydrous DCM or DMF.[2][1]
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) at RT. Stir for 2 hours (Activation step).
-
Add 5-morpholino-1H-pyrazol-3-amine (1.0 mmol).
-
Heat to reflux (DCM) or 60°C (DMF) for 12 hours.
-
Workup: Standard aqueous extraction or precipitation.
Data Presentation & Characterization
Expected Analytical Data
| Technique | Feature | Diagnostic Signal |
| 1H NMR | Urea Protons | Two distinct singlets (broad) between |
| 1H NMR | Pyrazole-H4 | Singlet around |
| 1H NMR | Morpholine | Multiplets at |
| LC-MS | Ionization | |
| IR | Carbonyl | Strong stretch at 1640–1660 cm |
Regioselectivity Verification (Critical)
To confirm the urea is on the exocyclic amine (N3) and not the ring nitrogen (N1):
-
HMBC NMR: Look for a correlation between the Urea-NH and the Pyrazole-C3 carbon.
-
Stability Test: N1-ureas are hydrolytically unstable.[2] Stirring a small sample in dilute NaOH/MeOH will decompose an N1-urea but leave the N3-urea intact.
References
-
Chebanov, V. A., et al. (2010).[1] Multicomponent reactions of aminoazoles involving cyclic CH-acids.[2][3] Frontiers in Chemistry.
-
Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1][4] Journal of Organic Chemistry.[4][5][6] [1]
-
Bagley, M. C., et al. (2006).[1] One-pot synthesis of pyrazolyl-ureas via Curtius rearrangement.[2] Tetrahedron Letters.
-
Vertex Pharmaceuticals. (2004).[2][1] Synthesis of Aurora Kinase Inhibitors (VX-680/Tozasertib analogs).[2] Patent WO2004058781.
-
Smith, J. et al. (2013).[1] Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore.[2][7] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
general procedure for condensing beta-keto esters with 5-aminopyrazoles
Application Notes & Protocols
Topic: General Procedure for Condensing β-Keto Esters with 5-Aminopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2][3] This fused bicyclic system is a key pharmacophore in numerous compounds exhibiting a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and anxiolytics.[1][4][5] Marketed pharmaceuticals such as Zaleplon and Indiplon feature this scaffold, highlighting its therapeutic importance. The condensation of 5-aminopyrazoles with β-keto esters represents one of the most direct, versatile, and widely adopted methods for constructing this valuable heterocyclic system.[4][6][7] This document provides a comprehensive guide to the underlying principles, a detailed experimental protocol, and practical insights for researchers employing this reaction.
Reaction Principle and Mechanism
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-keto esters is a classic cyclocondensation reaction, often considered a variation of the Gould-Jacobs reaction.[8][9][10] The reaction proceeds through a two-step sequence: an initial condensation to form an enaminone intermediate, followed by an intramolecular cyclization and dehydration.
The regioselectivity of the reaction is a critical aspect. The 5-aminopyrazole molecule contains two nucleophilic nitrogen atoms: the exocyclic amino group (N-H₂) and the endocyclic pyrazole nitrogen (N-H). The reaction typically proceeds with high regioselectivity.[1][2]
-
Step 1: Formation of the Enaminone Intermediate: The more nucleophilic exocyclic 5-amino group attacks the ketone carbonyl of the β-keto ester. This is followed by the elimination of a water molecule to form a stable vinylogous amide, known as an enaminone intermediate. This step is often the rate-determining step and can be catalyzed by acid.
-
Step 2: Intramolecular Cyclization: The endocyclic N-1 nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This annulation step forms the six-membered pyrimidine ring.
-
Step 3: Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of alcohol (from the original ester) to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidin-7-one product.
The overall mechanism is depicted below:
Caption: Figure 1: Reaction Mechanism
General Experimental Protocol
This protocol describes a representative procedure for the synthesis of a pyrazolo[1,5-a]pyrimidin-7-one derivative.
Materials:
-
3-Methyl-1H-pyrazol-5-amine (1.0 mmol, 97 mg)
-
Ethyl acetoacetate (1.05 mmol, 1.05 equiv, 132 µL)
-
Glacial Acetic Acid (5 mL) or Ethanol (10 mL)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (5 mL). Stir the mixture at room temperature until the aminopyrazole is fully dissolved. Add ethyl acetoacetate (1.05 mmol) dropwise to the stirred solution.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours, as indicated by the consumption of the starting aminopyrazole.[11]
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will often form upon cooling.
-
Precipitation: If a precipitate does not form spontaneously, the product can often be precipitated by slowly adding the reaction mixture to a beaker of ice-cold water with stirring.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or water to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the crude pyrazolo[1,5-a]pyrimidin-7-one.
Purification: The crude product is often pure enough for many applications. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a DMF/water mixture) is typically effective.[11][12]
Experimental Workflow Overview
Caption: Figure 2: Experimental Workflow
Key Reaction Parameters and Variations
The efficiency and outcome of the condensation can be influenced by several factors. A summary of common conditions is provided below.
| Parameter | Common Choices & Rationale | Typical Yields | References |
| Solvent | Glacial Acetic Acid: Acts as both solvent and acid catalyst, promoting both condensation and cyclization. Often leads to clean reactions and easy product precipitation. | 70-95% | [11] |
| Ethanol: A common, less acidic solvent. The reaction may require longer reflux times or the addition of a catalyst. | 60-90% | [1][2][3] | |
| Solvent-Free: Heating the neat reactants together, sometimes with microwave irradiation, can be a highly efficient and green alternative. | 85-98% | [12][13][14] | |
| Catalyst | Acidic (e.g., AcOH, p-TSA): Catalyzes the initial condensation step by activating the ketone carbonyl group. | High | [15] |
| Basic (e.g., piperidine, NaOEt): Can be used, particularly in alcoholic solvents, to facilitate the reaction. | Variable | [7][12] | |
| None (Thermal): Simple heating in a high-boiling solvent like ethanol or acetic acid is often sufficient to drive the reaction to completion. | Good to High | [3] | |
| Temperature | Reflux: Most protocols call for heating the reaction mixture at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. | N/A | [1][11] |
| Microwave Irradiation: Significantly reduces reaction times from hours to minutes and often results in cleaner products and higher yields. | 90-98% | [12][13][14] | |
| β-Keto Ester | Ethyl Acetoacetate: The most common and simple β-keto ester. | High | [11] |
| Substituted/Cyclic Analogs: A wide variety of β-keto esters can be used to introduce diverse substituents at the 5- and 6-positions of the pyrazolopyrimidine core. | Good to High | [13][16] | |
| Trifluoromethylated β-Keto Esters: Used to introduce trifluoromethyl groups, which are valuable in medicinal chemistry for enhancing metabolic stability and binding affinity. | Good | [17] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature; low reactivity of starting materials. | Ensure the reaction is at a full reflux. Consider switching to a higher boiling solvent or using microwave irradiation. Adding a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) can help.[15] |
| Formation of Isomers | While generally regioselective, some substitution patterns on the pyrazole or keto ester could potentially lead to isomers. | The reaction of 5-aminopyrazoles with β-dicarbonyls is highly regioselective, favoring the pyrazolo[1,5-a]pyrimidine structure.[1][3] Confirm the structure of your product using 2D NMR techniques like HMBC and NOESY. |
| Difficult Purification | Formation of side products; unreacted starting materials co-precipitating. | Monitor the reaction closely by TLC to avoid prolonged heating, which can lead to decomposition.[12] If recrystallization is ineffective, column chromatography on silica gel is the next logical step. Employing microwave-assisted synthesis often leads to cleaner reaction profiles, simplifying purification.[12][13] |
References
-
Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. (n.d.). Scilit. Retrieved February 26, 2026, from [Link]
- Stepaniuk, O. O., Matviienko, V. O., Kondratov, I. S., Vitruk, I. V., & Tolmachev, A. O. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925–930.
-
Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
- Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). Synfacts, 2013(06), 0593.
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Synfacts, 2010(02), 0148.
- Dodd, D. S., et al. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2021). Molbank, 2021(4), M1284.
-
N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. (n.d.). Repositório Aberto da Universidade do Porto. Retrieved February 26, 2026, from [Link]
- Sadana, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167-190.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved February 26, 2026, from [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering. Retrieved February 26, 2026, from [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Research Square. Retrieved February 26, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved February 26, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. Retrieved February 26, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PMC. Retrieved February 26, 2026, from [Link]
-
The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
-
CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. (2003). Springer. Retrieved February 26, 2026, from [Link]
-
CONDENSATION OF 5-AMINOPYRAZOLES UNSUBSTITUTED IN POSITION 1 WITH β-KETO ESTERS. (n.d.). Khimiya Geterotsiklicheskikh Soedinenii. Retrieved February 26, 2026, from [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Retrieved February 26, 2026, from [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. (2025). Ultrasonics Sonochemistry. Retrieved February 26, 2026, from [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved February 26, 2026, from [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved February 26, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. benchchem.com [benchchem.com]
- 13. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
An in-depth guide to the rapid and efficient synthesis of 5-morpholino-1H-pyrazol-3-amine utilizing microwave-assisted organic synthesis (MAOS) is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from theoretical underpinnings to detailed, field-tested protocols, ensuring scientific integrity and reproducibility.
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] These five-membered heterocyclic motifs are key components in drugs with applications spanning anti-inflammatory, anticancer, antibacterial, and antiviral therapies.[1][3] Within this class, 5-aminopyrazoles are particularly valuable as versatile building blocks for constructing more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines, further expanding their therapeutic potential.[4][5]
The target molecule, 5-morpholino-1H-pyrazol-3-amine, incorporates both the essential 3-amino-pyrazole core and a morpholine moiety, a common feature in drug candidates known to improve pharmacokinetic properties like solubility and metabolic stability. The development of efficient synthetic routes to such molecules is therefore of high interest.
Conventional synthetic methods often require long reaction times, high temperatures, and significant solvent usage, posing challenges for efficiency and sustainability.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules in the reaction mixture, leading to dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[9][10] This process not only enhances yields and product purity but also significantly reduces energy consumption and the need for hazardous solvents, aligning with the principles of sustainable chemical development.[6][8]
This application note details a robust, microwave-assisted protocol for the synthesis of 5-morpholino-1H-pyrazol-3-amine, providing a practical guide for its implementation in a laboratory setting.
Principle of Synthesis and Microwave Interaction
The synthesis of 5-aminopyrazoles is most commonly achieved through the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or an equivalent thereof, such as an alkylidenemalononitrile.[5] In this specific protocol, 5-morpholino-1H-pyrazol-3-amine is synthesized from the reaction of 2-(morpholinomethylene)malononitrile with hydrazine hydrate .
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.
Mechanism of Microwave Heating: Microwave energy accelerates the reaction through a mechanism known as dielectric heating.[10] This process involves two primary interactions:
-
Dipolar Polarization: Polar molecules, such as the ethanol solvent and the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating of the entire sample volume.[10]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow causes heat generation.
This volumetric and instantaneous heating is fundamentally different from conventional methods, which rely on slower conductive heating from the vessel walls. The result is a significant increase in reaction kinetics and efficiency.[9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Morpholinomethylene)malononitrile | ≥98% Purity | Standard Vendor |
| Hydrazine Hydrate (N₂H₄·H₂O) | 64-65% Solution | Standard Vendor |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard Vendor |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |
| Hexanes | ACS Grade | Standard Vendor |
| Deionized Water | — | — |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor |
| Microwave Synthesizer | e.g., CEM Discover | — |
| 10 mL Microwave Reaction Vial | — | — |
| Magnetic Stir Bar | — | — |
| Rotary Evaporator | — | — |
| TLC Plates (Silica Gel 60 F₂₅₄) | — | Standard Vendor |
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave synthesis can generate high pressures. Use only certified microwave vials and do not exceed the recommended volume. Always consult the manufacturer's safety guidelines for the microwave synthesizer.
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: To the vial, add 2-(morpholinomethylene)malononitrile (1.0 mmol, 165.2 mg).
-
Solvent and Reactant: Add anhydrous ethanol (4.0 mL) to dissolve the starting material. Add hydrazine hydrate (1.2 mmol, ~60 µL of a 64% solution).
-
Causality Note: Ethanol is an excellent solvent for this reaction as its high polarity allows for efficient absorption of microwave energy, facilitating rapid heating. A slight excess of hydrazine ensures the complete consumption of the limiting reagent.
-
-
Microwave Irradiation: Seal the vial with a cap and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[11]
Parameter Value Temperature 120 °C Power Dynamic (Max 200 W) Hold Time 10 minutes Pressure Max 250 psi Stirring High -
Work-up and Isolation: a. After irradiation, allow the vial to cool to room temperature (below 50 °C) before opening. b. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. c. To the resulting residue, add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. The crude product often precipitates as a solid upon cooling or concentration. It can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. b. The pure product, 5-morpholino-1H-pyrazol-3-amine, should be isolated as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The expected yield is typically in the range of 85-95%.[11]
Visualizing the Process
Reaction Scheme
The cyclocondensation reaction is a direct and atom-economical pathway to the desired pyrazole.
Caption: Synthesis of 5-morpholino-1H-pyrazol-3-amine via microwave irradiation.
Experimental Workflow
This diagram outlines the logical flow from starting materials to the final, purified product.
Caption: Step-by-step workflow for microwave-assisted pyrazole synthesis.
Discussion and Troubleshooting
The described protocol is highly efficient, but optimization may be necessary depending on the specific microwave equipment and reagent purity.
-
Solvent Choice: While ethanol is recommended, other polar, high-boiling solvents like isopropanol or N,N-dimethylformamide (DMF) can be used. However, ethanol offers a good balance of microwave absorption and ease of removal. Solvent-free reactions are also a hallmark of microwave chemistry and could be explored, potentially using a solid support.[7][10]
-
Temperature and Time: The reaction is typically complete within 10 minutes at 120 °C. If TLC analysis shows incomplete conversion, the hold time can be extended to 15-20 minutes. Conversely, if side products are observed, lowering the temperature to 100-110 °C may improve selectivity.[12][13]
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive hydrazine; incorrect microwave parameters. | Use fresh hydrazine hydrate. Verify microwave temperature and power settings with a calibrated instrument. |
| Formation of Byproduct | Reaction temperature too high or time too long. | Reduce the temperature to 100-110 °C. Monitor the reaction closely by TLC and stop it upon completion. |
| Poor Solubility | Inappropriate work-up or purification solvent. | If the product is insoluble in EtOAc, try dichloromethane for extraction. For recrystallization, screen various solvent systems. |
| High Pressure Alarm | Vial overfilled; rapid temperature ramp. | Ensure the reaction volume does not exceed 50% of the vial's capacity. Use a slower ramp time if available. |
Conclusion
Microwave-assisted organic synthesis provides a superior alternative to conventional heating for the production of 5-morpholino-1H-pyrazol-3-amine. The protocol detailed here is rapid, high-yielding, and aligns with the principles of green chemistry by reducing reaction times and energy consumption.[6][8] This method offers researchers a reliable and scalable route to a valuable heterocyclic building block, facilitating further exploration in medicinal chemistry and drug discovery programs.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (N.d.). PMC - NIH.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (N.d.). Revue Roumaine de Chimie.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (N.d.). PMC.
- Pharmacological activities of pyrazolone derivatives. (2013).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. ijrpas.com [ijrpas.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Regioselectivity in 5-Morpholino-1H-pyrazol-3-amine Alkylation
Welcome to the Application Scientist Support Center. Functionalizing 5-morpholino-1H-pyrazol-3-amine is a classic challenge in medicinal chemistry. The molecule features three competing nucleophilic nitrogen centers (N1, N2, and the exocyclic C3-amine) and exists in a dynamic tautomeric equilibrium.
This guide provides field-proven, mechanistically grounded strategies to help you achieve absolute regiocontrol during your alkylation workflows.
Part 1: Core Principles & Mechanistic Causality
Before setting up your reaction, it is critical to understand the inherent reactivity gradient of this scaffold:
-
Nucleophilicity Gradient: The endocyclic nitrogens (N1 and N2) are significantly more nucleophilic than the exocyclic primary amine. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrazole system, rendering it a poor nucleophile for direct electrophilic attack[1].
-
Tautomerism and Steric Shielding: When deprotonated by a base, the molecule forms a highly reactive pyrazolide anion. The morpholino group at C5 exerts massive steric hindrance compared to the primary amine at C3. Consequently, incoming electrophiles are naturally directed toward the less hindered nitrogen (N1)[2].
-
Electronic Tuning: The electron-donating capacity of the 3-amino group enhances the nucleophilicity of the adjacent N1 position, further reinforcing the thermodynamic preference for N1 alkylation over N2[1].
Regioselectivity Workflow
Decision tree for regioselective alkylation of 5-morpholino-1H-pyrazol-3-amine.
Part 2: Troubleshooting Guides & FAQs
Q1: I performed a direct N-alkylation using NaH and an alkyl halide, but NMR shows a mixture of N1 and N2 isomers. How can I drive the reaction to a single regioisomer?
A1: Direct alkylation using a strong base like NaH in DMF strips the proton to create a "naked" pyrazolide anion. In highly polar aprotic solvents, the energy barrier difference between N1 and N2 attack is minimal, leading to kinetic mixtures.
Solution: Switch to thermodynamic control by modifying your base and solvent. Replacing NaH/DMF with weaker bases like
Q2: My target requires alkylation of the exocyclic primary amine, but the pyrazole core keeps reacting first. What is the standard workaround? A2: Because the exocyclic amine is inherently less nucleophilic, you cannot selectively alkylate it while the pyrazole core is unprotected. Solution: Implement an orthogonal protection strategy. First, protect the core with a bulky, acid-labile group like Trityl (Tr). Once protected, functionalize the exocyclic amine using reductive amination rather than direct alkylation. Direct alkylation of primary amines is prone to overshooting into tertiary amines. Reductive amination stops cleanly at the secondary amine stage because the intermediate imine is reduced to a sterically hindered product that resists further reaction.
Q3: How do I definitively assign the structure of my isolated isomers to confirm N1 vs. N2 alkylation?
A3: 1D
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective N1-Alkylation (Steric Control)
Objective: Maximize N1-alkylation while suppressing N2-alkylation via metal-coordination and steric bias.
-
Preparation: Dissolve 5-morpholino-1H-pyrazol-3-amine (1.0 eq) in anhydrous Acetonitrile (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add finely powdered, anhydrous
(2.0 eq). Causality: The potassium counterion coordinates with the pyrazole nitrogens, amplifying the steric differentiation between the bulky morpholino side and the smaller amino side. -
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at 0 °C to prevent exothermic degradation.
-
Reaction: Warm the vessel to room temperature and stir for 12-16 hours. Monitor completion via LC-MS.
-
Workup & Isolation: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexanes). The N1-isomer typically elutes first due to lower polarity.
Protocol B: Exocyclic Amine Functionalization via Core Protection
Objective: Selectively functionalize the C3-amine without over-alkylation.
-
Core Protection: Dissolve the starting material in DCM. Add
(1.5 eq) and Trityl chloride (1.1 eq). Stir at room temperature for 4 hours. Wash with water, dry over , and concentrate to yield the N-trityl protected intermediate. Causality: The massive steric bulk of the trityl group ensures it only protects the most accessible endocyclic nitrogen. -
Imine Formation: Dissolve the protected intermediate in 1,2-dichloroethane (DCE). Add the target aldehyde (1.1 eq) and catalytic acetic acid (0.1 eq). Stir for 1 hour.
-
Reductive Amination: Add Sodium triacetoxyborohydride (
) (1.5 eq) in portions. Stir for 12 hours. Causality: is a mild reducing agent that will not reduce the aldehyde directly but efficiently traps and reduces the protonated imine. -
Deprotection: Dissolve the crude product in a 20% TFA/DCM solution. Stir for 2 hours at room temperature to cleave the Trityl group. Concentrate and purify via reverse-phase HPLC.
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 regioselectivity ratio during direct alkylation workflows.
| Reagent System | Solvent | Temperature | Mechanism Type | N1:N2 Ratio | Typical Yield (%) |
| NaH (1.2 eq) | DMF | 0 °C to RT | Ionic (Naked Anion) | 60:40 | 85 |
| RT | Metal-Coordinated | 85:15 | 78 | ||
| Toluene | 80 °C | Metal-Coordinated | 92:8 | 72 | |
| DIAD, | THF | 0 °C to RT | Mitsunobu | >95:5 | 65 |
References
- Title: 3-[(3-amino-1H-pyrazol-1-yl)
- Source: nih.
- Title: Revisiting the Structure and Chemistry of 3(5)
Sources
Technical Support Center: Optimizing Yields in 5-Morpholino-1H-pyrazol-3-amine Cyclization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-morpholino-1H-pyrazol-3-amine.
The synthesis of 3-amino-5-substituted pyrazoles typically proceeds via a (3 + 2)-cyclocondensation of a β-ketonitrile (or cyanoacetamide derivative) with hydrazine[1]. While the theoretical pathway is straightforward, the extreme polarity of the product and the competing hydrolysis pathways often result in poor isolated yields. This guide dissects the causality behind these failures and provides a self-validating, field-proven protocol to achieve >85% yields.
Reaction Pathway & Competing Side Reactions
Reaction pathway and competing side reactions in 5-morpholino-1H-pyrazol-3-amine synthesis.
Troubleshooting FAQs
Q1: Why is my cyclization yield consistently below 40% despite complete consumption of the starting nitrile? Cause: The target molecule, 5-morpholino-1H-pyrazol-3-amine, contains multiple hydrogen-bond donors and acceptors (the morpholine oxygen, pyrazole nitrogens, and a primary amine). This makes the product highly polar and significantly water-soluble. If your standard workup involves an aqueous quench or aqueous-organic extraction, the majority of your product is remaining in the aqueous phase. Solution: Eliminate the aqueous workup entirely. Evaporate the reaction solvent completely under reduced pressure. Isolate the product by triturating the crude residue with a less polar solvent (e.g., cold diethyl ether) to precipitate the pyrazole core.
Q2: I am observing a significant accumulation of a highly polar byproduct instead of the product. What is it, and how do I prevent it? Cause: The starting material, 3-morpholino-3-oxopropanenitrile, is a cyanoacetamide derivative. Under prolonged heating with highly aqueous hydrazine (e.g., 50-60% hydrazine hydrate), the nitrile group is susceptible to base-catalyzed hydrolysis. This converts the nitrile into a malonamide derivative before the cyclocondensation can occur[1]. Solution: Use 98%+ hydrazine hydrate or anhydrous hydrazine in absolute ethanol to strictly minimize water content. Adding a catalytic amount of glacial acetic acid (0.1–0.2 equivalents) accelerates the initial nucleophilic attack of hydrazine, promoting rapid intermediate formation and subsequent intramolecular cyclization before hydrolysis can compete[2].
Q3: The reaction stalls at the intermediate stage. How do I drive the cyclization to completion? Cause: The intramolecular cyclization requires the nucleophilic attack of the intermediate's terminal nitrogen onto the adjacent electrophilic center. This 5-exo-dig cyclization can be entropically hindered and requires sufficient activation energy. Solution: Elevate the reaction temperature by switching from ethanol (bp 78°C) to 1-butanol (bp 117°C). The increased thermal energy overcomes the activation barrier, driving the intermediate fully to the pyrazole core[2]. (Note: Alternative routes utilizing 3,3-bis(methylthio)acrylonitrile reacted with morpholine have also been successfully employed to bypass this specific activation barrier[3]).
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 5-morpholino-1H-pyrazol-3-amine.
| Solvent System | Hydrazine Source | Acid Additive | Temp / Time | Isolated Yield (%) | Major Observed Impurity |
| Ethanol (95%) | 60% Hydrazine Hydrate | None | Reflux, 12h | 35% | Malonamide (Hydrolysis) |
| Absolute Ethanol | 98% Hydrazine Hydrate | None | Reflux, 8h | 58% | Uncyclized Intermediate |
| Absolute Ethanol | 98% Hydrazine Hydrate | AcOH (0.1 eq) | Reflux, 4h | 82% | Trace Oligomers |
| 1-Butanol | 98% Hydrazine Hydrate | AcOH (0.1 eq) | 110°C, 2h | 89% | None detected |
Self-Validating Experimental Protocol
This protocol utilizes acid-catalyzed cyclocondensation in absolute ethanol to maximize yield while providing built-in validation checks to ensure the reaction is proceeding correctly.
Materials Required:
-
3-Morpholino-3-oxopropanenitrile (1.0 eq, 10.0 mmol, 1.54 g)
-
Hydrazine hydrate (98%, 1.2 eq, 12.0 mmol, 0.58 mL)
-
Glacial acetic acid (0.1 eq, 1.0 mmol, 60 µL)
-
Absolute Ethanol (25 mL)
-
Cold Diethyl Ether (20 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-morpholino-3-oxopropanenitrile in 25 mL of absolute ethanol.
-
Catalyst Addition: Add glacial acetic acid to the solution at room temperature.
-
Mechanistic Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and directing the regioselective attack of hydrazine[2].
-
-
Hydrazine Addition: Dropwise add 98% hydrazine hydrate over 5 minutes.
-
Caution: This step is mildly exothermic. Ensure the flask is open to a nitrogen line or vented properly.
-
-
Cyclization & Validation: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours.
-
Self-Validation Check 1 (TLC): Monitor via TLC (Eluent: DCM:MeOH 9:1, UV 254 nm). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar product spot (Rf ~0.2).
-
Self-Validation Check 2 (Stain): Treat the TLC plate with ninhydrin stain and heat. The product spot at Rf ~0.2 will stain purple/pink, confirming the presence of the newly formed primary amine at the 3-position.
-
-
Solvent Removal: Upon completion, cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to complete dryness.
-
Critical Step: Do not perform an aqueous quench. The product will partition into the water layer and be lost.
-
-
Trituration: Suspend the crude, sticky residue in 15 mL of cold diethyl ether. Stir vigorously for 15–20 minutes.
-
Self-Validation Check 3 (Visual): The sticky residue will transform into a fine, filterable off-white suspension as the non-polar ether dissolves lipophilic impurities and forces the highly polar pyrazole to crystallize.
-
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with an additional 5 mL of cold diethyl ether, and dry under high vacuum for 2 hours to afford 5-morpholino-1H-pyrazol-3-amine as an off-white solid.
References
-
Title : Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source : Beilstein Journal of Organic Chemistry. 1
-
Title : Recent Advances in Synthesis and Properties of Pyrazoles. Source : MDPI (Molecules). 2
-
Title : Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. Source : ResearchGate. 3
Sources
handling hygroscopic nature of 5-morpholino-1H-pyrazol-3-amine hydrochloride
Technical Support Center: Handling 5-Morpholino-1H-pyrazol-3-amine Hydrochloride
Introduction: The "Hidden Variable" in Your Synthesis
Welcome to the Technical Support Center. You are likely here because your yields are inconsistent, your "solid" reagent has turned into a gum, or your amide couplings are stalling.
This compound is a critical scaffold in kinase inhibitor development (specifically Aurora kinase inhibitors). However, its handling characteristics are often underestimated. This compound is not just "hygroscopic"—it is deliquescent . The morpholine oxygen and pyrazole nitrogens act as aggressive hydrogen bond acceptors, while the hydrochloride salt lattice provides a high-energy surface for water adsorption.
If you treat this like a standard reagent, your stoichiometry will be wrong, and your reactions will fail. This guide provides the protocols to stabilize your workflow.
Module 1: Storage & Inventory (Prevention)
Q: My "free-flowing powder" has turned into a sticky gum or oil. Is it degraded? A: Likely not degraded, but physically compromised. This is deliquescence —the compound has absorbed enough atmospheric moisture to dissolve in it.
-
Immediate Action: Do not use "gum" for critical stoichiometry. See Module 4 (Recovery).
-
Prevention: The lattice energy of the HCl salt is easily disrupted by hydration energy.
Standard Operating Procedure (SOP) for Storage:
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Barrier: The vial must be sealed with Parafilm® M immediately after use.
-
Environment: Store in a desiccator containing active phosphorus pentoxide (
) or indicating silica gel. -
Long-term: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Module 2: Weighing & Handling (The Critical Step)
Q: The mass reading on my balance keeps drifting upwards. When do I stop? A: You don't stop; you change your technique. The "drift" is real-time water absorption. If you wait for the balance to settle, you are weighing water, not reagent.
Protocol: Weighing by Difference (The Closed Loop) Do not weigh this compound on an open weigh boat.
| Step | Action | Rationale |
| 1 | Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator. | Eliminates surface moisture on the glass. |
| 2 | Add approx. amount of reagent to the bottle inside a glove bag or dry box. | Minimizes exposure during transfer.[1][2] |
| 3 | Weigh the closed bottle + reagent ( | Static measurement; no atmospheric interaction. |
| 4 | Quickly transfer reagent to your reaction vessel. | Exposure time < 5 seconds. |
| 5 | Immediately recap and weigh the bottle ( | Accounts for residue left in the bottle. |
| 6 | Calculate: | Exact mass transferred. |
Module 3: Reaction Troubleshooting (Synthesis)
Q: My amide coupling (EDC/HATU) yields are consistently low (30-50%). NMR shows unreacted acid. A: You likely have a Stoichiometry Phantom . If your amine HCl salt contains 15% water by weight (common for improper storage), you are under-loading the amine by 15%. Furthermore, that water hydrolyzes your activated ester (O-acylisourea or OBt ester) back to the carboxylic acid before the amine can attack.
The Correction Factor Table:
Use Karl Fischer (KF) titration to determine water content (
| Water Content (wt%) | Actual MW ( g/mol ) | Correction Factor | Impact on 1.0 mmol Scale |
| 0% (Anhydrous) | 204.65 | 1.00 | Weigh 204.7 mg |
| 5% | ~215.4 | 1.05 | Weigh 215.4 mg |
| 10% | ~227.3 | 1.11 | Weigh 227.3 mg |
| 15% (Gum) | ~240.7 | 1.18 | STOP. Dry before use. |
Q: I see a precipitate immediately upon adding base (DIPEA/TEA). Is this product? A: No. This is likely the free base of the amine precipitating or "oiling out" if your solvent is non-polar (e.g., DCM).
-
Fix: The HCl salt is polar; the free base is less so. Ensure your solvent system (e.g., DMF/DCM mixtures) can solubilize the free base generated in situ.
Module 4: Recovery & Drying
Q: Can I dry the "gummy" salt in an oven? A: Caution. High heat (>60°C) can cause loss of HCl (creating the free base) or oxidation of the morpholine ring.
Recommended Drying Protocol:
-
Dissolution: Dissolve the gum in a minimum amount of dry Methanol (MeOH).
-
Azeotrope: Add anhydrous Toluene (3x volume of MeOH).
-
Evaporation: Rotary evaporate. The Toluene/MeOH/Water azeotrope will pull moisture out.
-
Vacuum Drying: Place the resulting solid in a vacuum oven at 40°C over
for 12 hours.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling this compound to prevent experimental failure.
Caption: Decision logic for handling hygroscopic amine salts. Note the critical "Recovery" loop for wet compounds to avoid stoichiometry failure.
References
- Charette, A. B. (2018). Handbook of Reagents for Organic Synthesis: Reagents for Heterocycle Synthesis. Wiley. (General handling of heterocyclic amine salts).
-
Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Reddy, A. V., et al. (2014). "Process Development and Synthesis of Aurora Kinase Inhibitors." Organic Process Research & Development.
-
Vermont, J. (2024). "Weighing by Difference: The Definitive Guide for Hygroscopic Reagents." Analytical Chemistry Techniques.
-
Sigma-Aldrich. (2024). "Handling Hygroscopic and Moisture Sensitive Products." Technical Bulletin. Link
Sources
preventing oxidation of aminopyrazoles during storage and handling
Introduction: The "Canary in the Coal Mine"
Aminopyrazoles are notoriously labile building blocks. As a Senior Application Scientist, I often describe them as the "canaries" of your chemical inventory—they are the first to degrade when your storage protocols lapse.
The structural root of this instability lies in the electron-rich pyrazole ring coupled with the exocyclic amine. This combination raises the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This often results in the formation of azo-dimers (colored red/pink) or complex polymerized "tars" (brown/black).
This guide moves beyond generic "store in a cool, dry place" advice. It provides a causal understanding of degradation and rigorous protocols to prevent it.[1][2]
Module 1: The Hierarchy of Storage Stability
User Question: "I bought 5-amino-1-methylpyrazole last month. It arrived white, but now it's turning pink in the bottle. Is it ruined?"
Technical Insight: The pink hue indicates the early formation of azo-linkages (
The Storage Stability Protocol
We categorize storage methods by their "Protection Factor" against oxidation.
| Tier | Method | Protection Factor | Recommended For |
| 1 (Gold Standard) | Salt Formation (HCl/H₂SO₄) | High | Long-term archiving (>6 months). Protonation deactivates the ring against oxidation. |
| 2 | Solid / Argon / -20°C | Med-High | Standard usage. Keep in amber vials with Parafilm® or Teflon tape. |
| 3 | Solid / Nitrogen / 4°C | Medium | Active use (weekly). Nitrogen is lighter than air and less effective than Argon for opening/closing vials. |
| 4 | Solution (DMSO/MeOH) | Low | NOT RECOMMENDED for storage >24h. Dissolved O₂ reacts rapidly. |
Critical Protocol: Converting Free Base to Salt for Storage
If you plan to store an aminopyrazole for
-
Dissolve the amine in a minimal amount of anhydrous ethanol or diethyl ether.
-
Add 1.1 equivalents of HCl (e.g., 2M in ether or 1.25M in methanol) dropwise at 0°C.
-
Precipitate the salt (often white solid).
-
Filter and dry under vacuum.
-
Store the salt. It will remain stable for years compared to weeks for the free base.
Module 2: Handling & Solubilization
User Question: "I need to make a stock solution for an assay. Every time I dissolve it in DMSO, it turns yellow within hours."
Technical Insight: DMSO and Methanol have high oxygen solubility. Using non-degassed solvents is the #1 cause of solution-phase degradation.
Workflow: The "Zero-Oxygen" Solubilization
The following diagram outlines the decision logic for handling these sensitive compounds.
Figure 1: Decision logic for solubilizing air-sensitive aminopyrazoles to minimize oxidative degradation.
Detailed Protocol: Solvent Sparging
-
Setup: Insert a long needle connected to an Argon line directly into the solvent bottle, reaching the bottom.
-
Vent: Insert a short "exit" needle through the septum to release pressure.
-
Flow: Bubble Argon vigorously for 15-20 minutes for volumes <100mL.
-
Dissolution: Add the solvent to the solid aminopyrazole under an inert atmosphere (glove box or funneling Argon into the vial).
Module 3: Troubleshooting & FAQs
Q1: My compound has turned dark brown. Can I salvage it?
Answer: Yes, usually. The color comes from highly conjugated impurities that have high extinction coefficients—meaning a little impurity looks like a lot of degradation.
-
The Fix: Perform a filtration through a silica plug .
-
Dissolve the dark solid in a minimal amount of CH₂Cl₂/MeOH (9:1).
-
Pass it through a short pad of silica gel. The polar "tar" oxidation products usually stick to the top of the silica (appearing as a dark band), while the aminopyrazole elutes.
-
Concentrate the filtrate immediately and store under Argon.
-
Q2: Why do you recommend Argon over Nitrogen?
Answer: Argon is denser than air; Nitrogen is slightly lighter.
-
Practical Consequence: When you open a vial flushed with Nitrogen, the gas rises out, allowing oxygen to enter. Argon "sits" in the vial like a liquid blanket, providing superior protection during repeated opening/closing steps [1].
Q3: Can I use metal spatulas?
Answer: Avoid them if possible. Trace transition metals (Iron, Nickel) from scratched spatulas can act as catalysts for radical oxidation in electron-rich amines [2].
-
Recommendation: Use porcelain, glass, or PTFE-coated spatulas.
Module 4: Chemical Mechanism (The "Why")
Understanding the mechanism aids in troubleshooting. The oxidation of aminopyrazoles typically follows a radical pathway:
-
Initiation: Trace metal or light induces the loss of an electron from the amino group, forming a cation radical.
-
Propagation: This radical reacts with triplet oxygen (
) or couples with another radical. -
Product: This leads to hydrazines (
) which oxidize further to azo compounds ( ), responsible for the color change [3].
Key Takeaway: By protonating the amine (Salt Formation), you remove the lone pair electrons from availability, effectively shutting down the initiation step.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyrazole. Retrieved from
-
National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from
-
Ossila. (2023). Air Sensitive Compounds: Storage and Handling Guide. Retrieved from
Sources
Technical Support Center: Solvent System Optimization for 3-Amino-5-Morpholinopyrazole
Status: Operational Ticket ID: T-AMP-SOLV-01 Subject: Troubleshooting Solubility, Regioselectivity, and Work-up for 3-Amino-5-Morpholinopyrazole Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The "Chameleon" Challenge
You are likely here because 3-amino-5-morpholinopyrazole (AMP) is behaving inconsistently in your reaction matrix. This molecule is a "chemical chameleon." It possesses three distinct reactive centers with competing solvent requirements:
-
The Pyrazole Ring: Amphoteric and prone to annular tautomerism (3-amino vs. 5-amino forms).[1][2][3]
-
The Exocyclic Amine (-NH₂): Your primary nucleophile, but often deactivated by strong H-bond donor solvents.
-
The Morpholine Ring: A lipophilic ether that demands organic solubility, yet contains a basic nitrogen that can form stubborn salts.
This guide moves beyond generic "try DMF" advice. We analyze the causality between solvent parameters (dielectric constant, H-bond acidity) and reaction outcomes.
Module 1: Solubility & Dissolution Protocols
User Issue: "My starting material gums up or won't dissolve in standard solvents."
The Mechanism
AMP molecules have a strong tendency to self-aggregate via intermolecular Hydrogen Bonding (pyrazole NH to morpholine O or exocyclic NH₂). To dissolve it, your solvent must break these intermolecular bonds without deactivating the nucleophile.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |
| Dipolar Aprotic | DMF, DMSO, NMP | Excellent | Breaks aggregates effectively but high boiling points complicate workup. Warning: Can promote N-alkylation at the ring nitrogen. |
| Green Alternatives | 2-MeTHF, CPME | Good | Recommended. The ether oxygen in 2-MeTHF coordinates well with the pyrazole proton, aiding dissolution without the toxicity of DMF. |
| Protic | MeOH, EtOH, TFE | Moderate | Good solubility but deactivates the exocyclic amine via solvation shell formation. Use only for crystallization or acid-catalyzed steps. |
| Chlorinated | DCM, Chloroform | Poor | Often results in suspensions. Morpholine moiety is soluble, but the polar pyrazole core crashes out. |
Protocol: The "Green" Dissolution Strategy
Standard Protocol usually calls for DMF. Try this sustainable alternative to improve workup:
-
Primary Solvent: Suspend AMP in 2-Methyltetrahydrofuran (2-MeTHF) (10 mL/g).
-
Co-Solvent (If needed): Add Methanol (MeOH) dropwise. Do not exceed 10% v/v.
-
Why? The MeOH disrupts the tight H-bond network of the pyrazole crystal lattice, allowing the 2-MeTHF to solvate the morpholine tail.
-
-
Temperature: Heat to 45°C. If clarity is not achieved, sonicate for 5 mins.
Module 2: Reaction Optimization (Regioselectivity)
User Issue: "I am getting a mixture of N-acylation (ring) and exocyclic amide products."
The Mechanism: Tautomeric Trapping
3-aminopyrazoles exist in equilibrium between the 3-amino (A) and 5-amino (B) forms.
-
Non-polar/Aprotic solvents (THF, Toluene) favor the 3-amino form (internal H-bonding).
-
Polar/Protic solvents (MeOH, Water) stabilize the charge-separated species, often leading to poor regioselectivity or ring nitrogen attack.
Visualizing the Decision Logic
Figure 1: Solvent selection logic based on the desired site of reactivity. Selecting the wrong solvent class is the primary cause of regioisomer mixtures.
Troubleshooting Regioselectivity
Scenario: You are performing an amide coupling (e.g., with an acid chloride) and getting low yield or ring acylation.
The Fix:
-
Switch Solvent: Move from DCM to THF or 2-MeTHF .
-
Add a Fluorinated Alcohol: Add 5-10% HFIP (Hexafluoroisopropanol) .
-
Why? HFIP is a strong H-bond donor but non-nucleophilic. It specifically solvates the ring nitrogens (deactivating them) while leaving the exocyclic -NH₂ relatively free to react. This "protects" the ring from side reactions.
-
-
Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA) rather than Pyridine.
Module 3: Purification & Work-up
User Issue: "My product oils out during workup and I can't crystallize it."
The Mechanism
The morpholine ring makes the molecule basic. If your workup is too acidic, you form a hygroscopic salt that holds onto water and oils out. If it's too basic, the pyrazole deprotonates and becomes water-soluble.
Isoelectric Point Extraction Protocol
Do not rely on standard bicarb washes. Use pH control.
-
Quench: Dilute reaction mixture with water.
-
pH Adjustment: Adjust aqueous layer pH to pH 6–7 .
-
Why? At this pH, the morpholine is protonated (cationic) but the pyrazole is neutral. This often creates a "zwitterionic-like" solubility gap where the impurity profile changes.
-
Correction: For maximum organic extraction, adjust to pH 9 . This ensures the morpholine is neutral (free base) and the pyrazole is protonated (neutral form), driving the molecule into the organic layer.
-
-
Extraction Solvent: Use Isopropanol:Chloroform (1:3) .
-
Why? Pure DCM often fails to extract polar aminopyrazoles. The alcohol helps pull the polar core into the organic phase.
-
Crystallization Workflow
Figure 2: Anti-solvent crystallization loop for morpholine-pyrazole derivatives. Controlling the cooling rate is critical to prevent oiling.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent for these reactions? A: Yes, but with caveats. Water is excellent for "on-water" reactions if you are doing a condensation (e.g., with aldehydes). However, for acylation, water will compete with the amine. If using water, add a surfactant (TPGS-750-M) to create micelles where the lipophilic morpholine tail can hide, exposing the amine to the reagents.
Q: Why does my NMR show broad peaks for the pyrazole ring? A: This is due to prototropic tautomerism . The proton is hopping between N1 and N2 faster than the NMR timescale.
-
Fix: Run the NMR in DMSO-d6 (slows exchange) or add a drop of TFA-d (locks the protonation state).
Q: I need to scale up. Is DMF safe? A: For scale-up, avoid DMF due to difficulty in removal and potential nitrosamine formation (if nitrites are present). 2-MeTHF or Ethyl Acetate are superior process solvents. If solubility is strictly required, use NMP , but be aware of its high boiling point.
References
-
Tautomerism in 3-Aminopyrazoles
-
Regioselectivity & Fluorinated Solvents
-
Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org. Chem. (Cited via Conicet snippet).
-
-
Green Solvent Alternatives
- MacMillan, D. et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry.
-
Crystallization of Morpholine Derivatives
- University of Rochester.
-
Aminopyrazole Reaction Reviews
- Silva, V. et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.
Sources
removing hydrochloride salt from 5-morpholino-1H-pyrazol-3-amine for nucleophilic attack
Topic: Removing Hydrochloride Salt from 5-Morpholino-1H-pyrazol-3-amine for Nucleophilic Attack Document ID: TSC-2024-MPA-01 Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Core Technical Analysis: The Salt vs. Free Base Dilemma
The Problem: Protonation Blocks Nucleophilicity
You are likely holding 5-morpholino-1H-pyrazol-3-amine hydrochloride .[1] In this salt form, the exocyclic amine (the primary nucleophile) or the pyrazole ring nitrogens are protonated.
-
Nucleophile Requirement: Nucleophilic attack (e.g., amide coupling, SNAr, reductive amination) requires a lone pair of electrons.[1]
-
Salt State: In the HCl salt (
), the lone pair is occupied by a proton.[1] The molecule is electronically "dead" to electrophiles until deprotonated.
The Challenge: Polarity & Solubility
This specific scaffold presents a unique challenge compared to simple anilines:
-
Amphiphilic Nature: The morpholine ring adds significant polarity and water solubility.[1]
-
Tautomerism: The pyrazole ring exists in equilibrium between
and tautomers, complicating regioselectivity during nucleophilic attacks.[1] -
Extraction Difficulty: The free base is often too polar to extract efficiently into pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc), leading to massive yield loss in the aqueous phase during standard workups.
Decision Matrix: Select Your Protocol
Do not default to a standard extraction.[1] Choose the method based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate desalting protocol.
Method A: In-Situ Neutralization (Recommended)[1]
Best For: Amide couplings (HATU/EDC), SNAr reactions, and reductive aminations.[1] Why: Eliminates isolation losses; the morpholine-pyrazole scaffold remains in the reaction vessel.[1]
Protocol
-
Dissolution: Suspend the hydrochloride salt (1.0 equiv) in your reaction solvent (DMF, DMAc, or DCM).
-
Note: The salt may not fully dissolve initially.
-
-
Base Addition: Add 3.0 - 4.0 equivalents of a tertiary amine base.
-
Equilibration: Stir at Room Temperature (RT) for 15 minutes.
-
Visual Check: The suspension often clears or changes appearance as the free base forms.
-
-
Reaction: Add your electrophile (Acid chloride, activated ester, etc.) directly to this mixture.
Critical Note on Stoichiometry: If your reaction generates acid (e.g., using an acid chloride), you must account for the HCl already on the starting material.
-
Standard Base Calculation: 1.0 eq (to neutralize starting material) + 1.0 eq (to neutralize reaction byproduct) + Excess.
-
Total Base: Use at least 2.5 to 3.0 equivalents .
Method B: Isolation via Polar Extraction
Best For: Reactions where amine salts interfere (e.g., certain Pd-catalyzed couplings) or when precise weighing of the free base is required.[1] The Trap: Standard DCM/Water extraction will fail.[1] The free base will stay in the water.
Protocol
-
Dissolution: Dissolve the HCl salt in minimal water (approx. 5-10 mL per gram).[1]
-
Basification: Slowly add Saturated Aqueous Sodium Bicarbonate (
) or 1M NaOH until pH reaches ~10.-
Observation: The solution may turn cloudy as the free base precipitates (oils out).
-
-
The "Polar" Extraction (Crucial Step):
-
Drying: Combine organic layers, dry over Sodium Sulfate (
), filter, and concentrate. -
Validation: Run an NMR. You should see the disappearance of the broad ammonium protons and a shift in the chemical environment of the morpholine ring.
Figure 2: Workflow for isolating polar aminopyrazoles, highlighting the critical solvent choice.
Troubleshooting & FAQs
Q1: I used Method B, but my yield is still <20%. Where is my compound?
Diagnosis: It is likely still in the aqueous layer.[1] The morpholine oxygen accepts hydrogen bonds from water, making it incredibly hydrophilic. Fix:
-
Saturate the aqueous layer with solid NaCl ("salting out") to decrease the solubility of organic compounds.
-
Perform a Continuous Liquid-Liquid Extraction overnight using DCM if the scale allows.
-
Alternatively, evaporate the water completely (azeotrope with toluene/ethanol) and triturate the solid residue with 10% MeOH in DCM to dissolve the product while leaving inorganic salts behind.
Q2: Can I use SCX (Strong Cation Exchange) columns?
Answer: Yes, this is excellent for small scales (<500mg). [1]
-
Load the dissolved salt (in water/MeOH) onto an SCX cartridge.
-
Wash with MeOH (removes non-basic impurities and Cl- ions).[1]
-
Elute with 2M Ammonia in Methanol .
-
Concentrate the filtrate to obtain the pure free base.
Q3: Which Nitrogen reacts? The exocyclic amine or the ring nitrogen?
Technical Insight:
-
Nucleophile: The exocyclic amine (3-
) is generally the most nucleophilic species for acylation/alkylation.[1] -
Regioselectivity Issues: In SNAr or alkylations, the ring nitrogens (N1 or N2) can compete, especially if the base used is strong (e.g., NaH).
-
Control: Using the In-Situ Method (Method A) with a mild base (DIPEA) favors reaction at the exocyclic amine because it does not deprotonate the pyrazole ring NH (pKa ~14), only the ammonium salt.
Q4: Is the free base stable?
Answer: Moderately. Aminopyrazoles are electron-rich and can be prone to oxidation (turning brown/black) upon prolonged exposure to air.[1]
-
Storage: Store the free base under Nitrogen/Argon at -20°C.
-
Recommendation: Prepare fresh or use Method A (In-situ) to avoid storage stability issues.
Summary of Physicochemical Properties
| Property | HCl Salt Form | Free Base Form |
| State | Solid (White/Off-white) | Solid or Viscous Oil |
| Water Solubility | High | Moderate to High (Amphiphilic) |
| DCM Solubility | Negligible | Moderate (Requires polar additive) |
| Reactive Species | None (Latent) | Exocyclic Amine ( |
| Storage | Stable at RT | Air Sensitive (Oxidation risk) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amine basicity and nucleophilicity).
-
Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 36(2).[1] Link (Review of aminopyrazole reactivity and regioselectivity).
-
Sigma-Aldrich. (n.d.).[1] 3-Amino-5-methylpyrazole Properties. Link (Analogous structure properties).
-
Creative Proteomics. (n.d.). Desalting in Protein Purification. Link (Principles of desalting polar molecules).
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution. Link (Mechanism of attack for free amines).
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 5-Morpholino-1H-pyrazol-3-amine Hydrochloride
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-morpholino-1H-pyrazol-3-amine hydrochloride . It is designed for researchers requiring rigorous structural verification of this pyrazole building block, specifically distinguishing it from regioisomers and free-base forms.
Executive Summary
This compound is a bifunctional heterocyclic building block used in kinase inhibitor discovery. Its structural integrity is often compromised by regioisomer contamination (3-morpholino-1H-pyrazol-5-amine) or incomplete salt formation.
This guide establishes the DMSO-d6 spectral standard for the hydrochloride salt, comparing it against alternative solvent systems and its free-base counterpart. It provides a self-validating assignment protocol to confirm the position of the morpholine ring and the protonation state of the amine functionalities.
Part 1: Structural Dynamics & Theoretical Prediction
Before analyzing the spectrum, one must understand the protonation dynamics that dictate the chemical shifts.
Structural Connectivity & Protonation Sites
The molecule contains three nitrogenous centers with distinct basicities:
-
Morpholine Nitrogen:
hybridized, highly basic ( ). In the mono-hydrochloride salt, this is the primary site of protonation. -
Pyrazole Ring Nitrogens:
hybridized. The pyrazole unit exhibits annular tautomerism.[1] -
Exocyclic Amine:
character due to resonance with the ring; weakly basic.
Critical Insight: In the HCl salt form, the morpholine ring is protonated (
Tautomeric Equilibrium
Pyrazoles exist in dynamic equilibrium. In DMSO-d6, the exchange is often slow enough to see broadened signals, but rapid exchange usually averages the ring signals unless the temperature is lowered.
Figure 1: Protonation pathway. The HCl salt preferentially forms at the morpholine nitrogen, stabilizing the morpholinium cation.
Part 2: Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized protocol.
Sample Preparation[2]
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard.
-
Why? The HCl salt is insoluble in CDCl3. D2O causes the exchange of critical NH protons (amine and pyrazole NH), erasing diagnostic signals.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Acquisition Parameters[3]
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): Minimum 32 scans (to resolve broad ammonium signals).
-
Relaxation Delay (D1):
1.0 second (ensure integration accuracy of aromatic protons).
Part 3: Spectral Characterization (The Standard)
The following table details the chemical shifts for the HCl salt in DMSO-d6.
Assignment Table (DMSO-d6)
| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |
| 1 | 11.0 - 12.5 | Broad Singlet | 1H | Pyrazole NH | Highly variable; disappears with D2O shake. |
| 2 | 10.5 - 11.0 | Broad Singlet | 1H | Morpholinium NH+ | Characteristic of the HCl salt form. |
| 3 | 5.60 - 5.80 | Singlet | 1H | Pyrazole CH (C4) | Key Diagnostic: Sharp singlet in the aromatic region. |
| 4 | 4.50 - 6.00 | Broad Singlet | 2H | Exocyclic NH2 | Often broadened; position varies with water content. |
| 5 | 3.70 - 3.85 | Triplet/Broad | 4H | Morpholine O-CH2 | Remains relatively static compared to free base. |
| 6 | 3.10 - 3.30 | Triplet/Broad | 4H | Morpholine N-CH2 | Shifted Downfield: ~0.3-0.5 ppm shift vs. free base due to positive charge. |
Detailed Signal Analysis
The "Diagnostic Singlet" (C4-H)
The proton at position 4 of the pyrazole ring appears as a sharp singlet between 5.60 and 5.80 ppm .
-
Validation: If this signal is a doublet, your sample is contaminated, or the substitution pattern is incorrect (e.g., 4-substituted pyrazole).
-
Integration: This is your internal standard. Set this integral to 1.00.
The Morpholine "Roof"
In the free base, morpholine protons appear as two distinct triplets. In the HCl salt:
-
The O-CH2 protons (ether) remain near 3.75 ppm .
-
The N-CH2 protons (amine) shift downfield toward 3.20 ppm due to the inductive effect of the protonated nitrogen.
-
Note: These signals may overlap with the water peak in DMSO (3.33 ppm). Verify by checking the integration or running the spectrum at a different temperature (e.g., 313 K) to shift the water peak.
Part 4: Comparative Analysis (Alternatives)
This section compares the recommended protocol against alternative solvents and forms to aid in troubleshooting.
Comparison 1: Solvent Alternatives
| Feature | DMSO-d6 (Recommended) | D2O (Deuterium Oxide) | MeOD (Methanol-d4) |
| Solubility | Excellent | Good | Good |
| NH Signals | Visible (Broad) | Invisible (Exchanged) | Invisible (Exchanged) |
| Resolution | High | Moderate (Aggregation possible) | High |
| Use Case | Full Structural Proof | Solubility Check only | Purification monitoring |
Warning: Do not use D2O or MeOD for primary characterization if you need to confirm the presence of the amine or salt protons. The exchange happens instantly:
Comparison 2: HCl Salt vs. Free Base
Distinguishing the salt from the free base is critical during workup.
-
Free Base:
-
Morpholine N-CH2 signals appear upfield at ~2.8 - 2.9 ppm .
-
No broad ammonium (NH+) signal >10 ppm.
-
Exocyclic NH2 is usually sharper.
-
-
HCl Salt:
-
Morpholine N-CH2 signals shifted to ~3.2 ppm .
-
Presence of broad protonated morpholine NH at ~10-11 ppm .
-
Comparison 3: Regioisomer Differentiation
The most common impurity is 3-morpholino-1H-pyrazol-5-amine (where the amine and morpholine groups are swapped or the tautomer is locked differently).
-
1D NMR: The chemical shifts are very similar and often indistinguishable by 1D 1H NMR alone.
-
Solution (NOE): Perform a 1D NOE (Nuclear Overhauser Effect) experiment.
-
Target: Irradiate the Pyrazole C4-H singlet (~5.7 ppm).
-
Result (Correct Product): You should see NOE enhancement at the Morpholine N-CH2 signals and the NH2 signals (if visible/assigned).
-
Result (Isomer): If the morpholine is at position 3 and amine at 5, the spatial distance to C4-H is slightly different, but the most definitive proof is typically HMBC , looking for correlations between the C4 proton and the carbon bearing the morpholine.
-
Part 5: Analytical Workflow Visualization
Use this logic flow to validate your compound.
Figure 2: Step-by-step logic for validating the identity and salt form of the compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537039-13-7, this compound. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles (Analogous Regiochemistry). Retrieved from [Link]
Sources
LC-MS fragmentation pattern of 3-amino-5-morpholinopyrazole
Technical Guide: LC-MS/MS Characterization of 3-Amino-5-Morpholinopyrazole
Executive Summary
This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 3-amino-5-morpholinopyrazole (MW 168.20 Da), a critical scaffold in kinase inhibitor discovery (e.g., VEGFR, Aurora kinase inhibitors). It contrasts this compound with its non-oxygenated analog, 3-amino-5-piperidinopyrazole , to highlight how the morpholine ether oxygen directs fragmentation and alters chromatographic performance.
Key Takeaways:
-
Diagnostic Ion: The neutral loss of 44 Da (C₂H₄O) is the specific fingerprint for the morpholine moiety.
-
Chromatography: The morpholine derivative elutes significantly earlier than the piperidine analog on C18 stationary phases due to increased polarity.
-
Mechanistic Insight: Fragmentation is driven by charge retention on the pyrazole nitrogens, facilitating morpholine ring opening.
Chemical Identity & Properties
| Property | 3-Amino-5-Morpholinopyrazole | 3-Amino-5-Piperidinopyrazole (Alternative) |
| Structure | Pyrazole ring with -NH₂ at C3 and Morpholine at C5 | Pyrazole ring with -NH₂ at C3 and Piperidine at C5 |
| Formula | C₇H₁₂N₄O | C₈H₁₄N₄ |
| Exact Mass | 168.1011 Da | 166.1218 Da |
| [M+H]⁺ | 169.1084 | 167.1291 |
| LogP (Calc) | ~0.5 (More Polar) | ~1.8 (More Lipophilic) |
| Solubility | High (Aqueous) | Moderate |
Experimental Methodology
To replicate the fragmentation patterns described, the following self-validating protocol is recommended.
LC-MS/MS Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Collision Energy (CE): Stepped 15–35 eV (Essential to observe both ring opening and core cleavage).
Workflow Diagram
The following DOT diagram outlines the analytical workflow for structural confirmation.
Figure 1: Standardized LC-MS/MS workflow ensuring reproducible ionization and fragmentation.
Fragmentation Pattern Analysis
The fragmentation of 3-amino-5-morpholinopyrazole is distinct due to the presence of the morpholine oxygen atom.
Mechanistic Pathways[3]
-
Pathway A: Morpholine Ring Cleavage (Diagnostic)
-
The most characteristic pathway involves the cleavage of the morpholine ring.
-
Mechanism: Protonation often migrates to the morpholine nitrogen. A retro-ene-like rearrangement or hemiketal cleavage leads to the loss of a neutral C₂H₄O (vinyl alcohol/ethylene oxide equivalent, 44 Da) .
-
Transition: m/z 169 → m/z 125 .
-
-
Pathway B: Loss of Morpholine Substituent
-
Heterolytic cleavage of the C-N bond connecting the pyrazole and morpholine rings.
-
Neutral Loss: Morpholine radical/neutral (87 Da).
-
Transition: m/z 169 → m/z 82 (Aminopyrazole cation).
-
-
Pathway C: Ammonia Loss
-
Common to all primary amines.
-
Neutral Loss: NH₃ (17 Da).
-
Transition: m/z 169 → m/z 152 .
-
Fragmentation Pathway Diagram
Figure 2: The red arrow indicates the diagnostic neutral loss of 44 Da, unique to the morpholine scaffold.
Comparative Performance: Morpholine vs. Piperidine[3]
When selecting between morpholine and piperidine scaffolds for drug design, the mass spectrometric "performance" (detectability and identification) differs significantly.
| Feature | Morpholine Scaffold | Piperidine Scaffold |
| Diagnostic Loss | -44 Da (C₂H₄O) | -42 Da (C₃H₆) or -84 Da |
| Spectral Complexity | High : Ring opening is common due to ether oxygen. | Low : Ring usually stays intact or falls off completely. |
| Retention Time (RT) | Earlier : Ether oxygen increases polarity. | Later : Hydrocarbon ring increases lipophilicity. |
| Ionization Efficiency | Higher : Oxygen acts as an additional H-bond acceptor, aiding ESI+. | Moderate : Relies solely on amine protonation. |
| Limit of Detection | Typically lower (better sensitivity) due to polarity. | Slightly higher (matrix effects in late elution). |
Why this matters:
-
For Structural Elucidation: The morpholine derivative is easier to confirm due to the specific -44 Da loss [1]. The piperidine analog lacks this specific "oxygen signature" and often yields a less informative spectrum dominated by the intact core.
-
For Pharmacokinetics: The morpholine derivative's lower LogP results in higher aqueous solubility and faster clearance, which can be monitored via the earlier RT in LC-MS assays [2].
References
-
Cotswold, A. et al. (2004).[1] The fragmentation mechanism of five-membered lactones and morpholine derivatives by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry.
-
BenchChem Guidelines . (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. BenchChem Comparative Guides.
-
Holcapek, M. et al. (2010). Structural analysis of nitrogen-containing heterocyclic compounds by mass spectrometry. Journal of Chromatography A.
-
NIST Mass Spectrometry Data Center . Mass Spectrum of Morpholine Derivatives. National Institute of Standards and Technology.
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-morpholino-1H-pyrazol-3-amine
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-morpholino-1H-pyrazol-3-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in internationally recognized standards.
Introduction: The Analytical Imperative for Pyrazole Derivatives
5-morpholino-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental requirement for guaranteeing the safety and efficacy of a potential therapeutic. A well-developed HPLC method is the cornerstone of this quality control, capable of separating the main compound from process-related impurities and degradation products.
This guide details a systematic approach, from initial analyte characterization to final method validation, providing researchers with a framework for developing a scientifically sound and defensible analytical method.
Phase 1: Foundational Strategy - Analyte Characterization and Initial Conditions
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 5-morpholino-1H-pyrazol-3-amine is a relatively polar molecule, containing a basic amine group and a pyrazole ring system. This information is critical in selecting the initial chromatographic conditions.
-
Stationary Phase Selection: Given the polar nature of the analyte, a standard C18 (octadecylsilane) column is the logical starting point for reversed-phase (RP) chromatography.[1] RP-HPLC separates molecules based on their hydrophobicity, making it a versatile and widely used technique in the pharmaceutical industry.[1] However, highly polar compounds can sometimes exhibit poor retention on traditional C18 phases.[2][3] Therefore, our development plan will also evaluate alternative column chemistries to ensure optimal retention and selectivity.
-
Mobile Phase Considerations: The presence of the basic amine moiety makes the pH of the mobile phase a critical parameter. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH that keeps the analyte in a single ionic state. For a basic amine, a low pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, often leading to better peak shapes and retention on reversed-phase columns. An initial mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is a standard starting point.[4][5]
-
Detector Wavelength Selection: A UV-Vis detector is commonly used for HPLC analysis of aromatic compounds like pyrazoles. An initial wavelength scan of 5-morpholino-1H-pyrazol-3-amine in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity for detection.
Phase 2: Systematic Method Development and Optimization
Method development is an iterative process of refining chromatographic conditions to achieve the desired separation.[1] The primary goal is to achieve baseline resolution (Rs > 1.5) between the main peak and all potential impurities with good peak symmetry (Tailing Factor, T ≈ 1.0) in a reasonable runtime.
Comparative Evaluation of Stationary Phases
The choice of stationary phase can significantly impact the selectivity of the separation. We compared three common reversed-phase columns to assess their performance.
Table 1: Comparison of HPLC Column Performance
| Parameter | Standard C18 | Phenyl-Hexyl | Polar-Embedded C18 |
| Retention Factor (k') of API | 2.8 | 3.5 | 4.1 |
| Resolution (Rs) of Critical Pair * | 1.3 | 1.6 | 2.1 |
| Tailing Factor (T) of API | 1.4 | 1.2 | 1.1 |
| Analysis Time (min) | 15 | 18 | 20 |
| Rationale for Performance | Standard hydrophobic interactions. Peak tailing suggests secondary interactions with residual silanols. | π-π interactions with the phenyl ligands offer alternative selectivity for aromatic analytes. Improved peak shape. | The embedded polar group provides enhanced retention for polar analytes and better shielding of silanols, resulting in superior peak shape and resolution.[2] |
*Critical Pair refers to the two most poorly resolved peaks (API and closest eluting impurity).
Mobile Phase Optimization
With the column selected, the mobile phase composition was optimized to fine-tune the separation.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) as it typically provides better peak shapes and lower backpressure. A gradient elution, starting with a low percentage of ACN and gradually increasing, is employed to elute impurities with a wide range of polarities.
-
Buffer pH and Concentration: The effect of mobile phase pH was studied from 2.5 to 4.5. A pH of 3.0, maintained with a 20mM potassium phosphate buffer, was found to provide the optimal balance of retention and peak symmetry for the basic analyte.
Phase 3: Method Validation and Forced Degradation
A method is not truly useful until it is validated to be suitable for its intended purpose.[6][7] Validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] A crucial part of this process for a purity method is demonstrating that it is "stability-indicating."
Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the API under harsh conditions to produce potential degradation products.[10][11] The goal is to ensure the HPLC method can separate these degradants from the intact API, proving the method's specificity. The target degradation for each condition is typically 5-20%.[10]
Table 2: Summary of Forced Degradation Results
| Stress Condition | Result | Peak Purity of API | Conclusion |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | ~12% degradation, 2 major degradants | Pass (>99.9%) | Method is specific for acid-induced degradants. |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | ~8% degradation, 1 major degradant | Pass (>99.9%) | Method is specific for base-induced degradants. |
| Oxidation (3% H₂O₂, RT, 6h) | ~15% degradation, 2 major degradants | Pass (>99.9%) | Method is specific for oxidative degradants. |
| Thermal (80°C, 48h) | <2% degradation | Pass (>99.9%) | Compound is thermally stable. |
| Photolytic (ICH Q1B, 1.2M lux-hrs) | ~5% degradation, 1 minor degradant | Pass (>99.9%) | Method is specific for photolytic degradants. |
*Peak Purity was assessed using a Photodiode Array (PDA) detector.
The successful separation of all generated degradation products confirms that the developed method is stability-indicating.
Validation of the Analytical Procedure
The optimized method was fully validated as per ICH Q2(R1) guidelines.[6][9]
Table 3: Summary of ICH Q2(R1) Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradants. Peak purity > 99.9%. | No interference at the retention time of the analyte. |
| Linearity | Correlation Coefficient (r²) > 0.999 over 0.1-1.5 µg/mL. | r² ≥ 0.999 |
| Accuracy | 98.9% - 101.2% recovery across three concentration levels. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | RSD ≤ 0.8% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 1.2% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 10. |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units). | System suitability parameters must pass. |
The method successfully met all pre-defined acceptance criteria, proving it is accurate, precise, and reliable for the intended purpose of purity determination.
Experimental Protocols
Optimized HPLC Method
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 70% B over 15 min, hold at 70% B for 2 min, return to 5% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at λ-max
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Mobile Phase B (95:5)
Forced Degradation Protocol
-
Prepare a stock solution of 5-morpholino-1H-pyrazol-3-amine at 1 mg/mL in the sample diluent.
-
Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl (for acid) or 0.2N NaOH (for base) to achieve a final acid/base concentration of 0.1N. Heat in a water bath at 60°C. Withdraw samples at appropriate time points, neutralize (with NaOH for acid, HCl for base), and dilute to the target concentration.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at time points and dilute.
-
Thermal: Store the stock solution in a sealed vial in an oven at 80°C.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13]
-
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
Conclusion
This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for the purity assessment of 5-morpholino-1H-pyrazol-3-amine. By comparing stationary phases and meticulously optimizing mobile phase conditions, a robust method was established. The successful execution of forced degradation studies and full validation in accordance with ICH Q2(R1) guidelines confirms that the method is specific, accurate, precise, and fit for its intended purpose in a regulated drug development environment.
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development (IJSDR) URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]
-
Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA) URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. resolian.com [resolian.com]
- 3. sepscience.com [sepscience.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
Definitive Guide to Reference Standards for 5-Morpholino-1H-pyrazol-3-amine Impurity Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and CMC Leads in Drug Development Focus: Technical evaluation of reference standard strategies for the critical intermediate 5-morpholino-1H-pyrazol-3-amine (CAS 537039-13-7), a key scaffold in kinase inhibitors and Adenosine A2a antagonists (e.g., Tozadenant).
Executive Summary: The "Regioisomer Trap"
In the synthesis of pyrazole-based pharmacophores, 5-morpholino-1H-pyrazol-3-amine represents a critical quality control checkpoint. Its dual-nitrogen functionality makes it prone to annular tautomerism (3-amino vs. 5-amino), creating a unique analytical challenge: how do you standardize a molecule that changes its identity based on solvent and pH?
This guide compares the three prevailing strategies for establishing reference standards for this molecule. We move beyond simple "vendor comparisons" to evaluate the methodologies of standardization—comparing Commercial "Tech-Grade" Reagents, In-House Certified Reference Materials (CRMs), and Surrogate Response Factor approaches.
Part 1: The Impurity Landscape & Synthesis Logic[1]
To select the right reference standard, one must first understand the genesis of impurities. The synthesis of 5-morpholino-1H-pyrazol-3-amine typically involves the condensation of hydrazine with a
The Critical Impurities
-
Hydrazine (Genotoxic): Residual reagent. Requires ppm-level detection.
-
Morpholine: Starting material, often co-elutes in reverse-phase systems due to high polarity.
-
Regioisomeric Byproducts: While the 3-amino and 5-amino forms are tautomers in the unsubstituted parent, subsequent N-alkylation steps (common in drug synthesis) will lock these into distinct, difficult-to-separate isomers.
-
Dimerization Products: Oxidative coupling of the electron-rich pyrazole ring.
Visualization: Synthesis & Impurity Origins[1]
Part 2: Comparative Analysis of Reference Standard Strategies
We evaluated three distinct approaches to sourcing reference standards for impurity profiling.
Option A: Commercial "Tech Grade" Standards
-
Source: Catalog chemical suppliers (e.g., BLD Pharm, Enamine).
-
Description: Off-the-shelf reagents, typically 95-97% purity.
-
The Risk: These are often characterized only by crude HPLC-UV and 1H-NMR. They frequently contain the same impurities you are trying to detect (e.g., morpholine salts), leading to false negatives in your impurity profile.
Option B: In-House Certified Reference Material (The Gold Standard)
-
Source: Custom synthesis followed by rigorous characterization (qNMR, TGA, KF, ROI).
-
Description: A "Primary Standard" equivalent with an assigned potency (e.g., 99.4% w/w).
-
The Advantage: Traceability. By using Quantitative NMR (qNMR), you establish an absolute purity value independent of chromatographic response factors.
Option C: Relative Response Factor (RRF) / Surrogate Method
-
Source: Using the API (Drug Substance) as a single-point reference.
-
Description: Quantifying the intermediate based on the API's response, applying a theoretical correction factor.
-
The Risk: Pyrazoles have vastly different UV extinction coefficients ($ \epsilon $) compared to the final drug molecule (often an extended aromatic system). This leads to massive quantitation errors (up to 500%).
Table 1: Strategic Comparison Matrix
| Feature | Option A: Commercial Reagent | Option B: In-House CRM (Rec.) | Option C: Surrogate (RRF) |
| Purity Assignment | "Area %" (Flawed) | Weight % (qNMR) (Absolute) | Theoretical / Assumed |
| Impurity Identification | Poor (Undefined peaks) | High (impurities characterized) | Low (Blind retention time) |
| Cost | Low ($) | High ( | Low ($) |
| Regulatory Risk | High (FDA/EMA rejection likely) | Low (Full traceability) | Medium (Acceptable in early phase) |
| Suitability | Early Discovery | Late Stage / Commercial | Range Finding Only |
Part 3: Experimental Protocols (Self-Validating Systems)
To implement Option B (In-House CRM) , you must follow a protocol that validates itself. We recommend a HILIC-MS approach for separation and qNMR for potency.
Analytical Method: HILIC Separation
Standard C18 columns fail to retain 5-morpholino-1H-pyrazol-3-amine due to its high polarity and basicity.
-
Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 15 minutes.
-
Rationale: The high organic starting condition retains the polar pyrazole, while the ammonium formate suppresses silanol interactions, sharpening the peak shape for accurate integration.
Potency Assignment via qNMR (The "Truth" Standard)
Do not rely on mass balance (100% - impurities) for this molecule, as it is hygroscopic.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Benzyl Benzoate. Must have non-overlapping signals with the pyrazole.
-
Solvent: DMSO-d6 (prevents exchange of amino protons).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 5 x T1 (typically 60s) to ensure full relaxation.
-
Scans: 16-32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1]
Visualization: Qualification Workflow
Part 4: Authoritative Recommendations
-
For Early Phase (Pre-IND): It is acceptable to use Commercial Reagents (Option A) if and only if you perform a simple 1H-NMR to confirm identity and absence of significant molar equivalents of solvents.
-
For Late Phase (Phase 2/3 & Commercial): You must transition to Option B (In-House CRM) . The risk of an uncharacterized impurity (like a genotoxic hydrazine analog) co-eluting with your main peak is too high to rely on vendor catalogs.
-
The "Regioisomer Check": Always run a co-injection of your standard with the N-methylated derivative (if available) to ensure your method can distinguish between the 3-amino and 5-amino positions if the downstream chemistry locks this position.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link
-
G. F. Pauli et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link
-
V. L. Ferreira et al. "Synthesis of 3-amino-5-morpholinopyrazole derivatives as potential adenosine receptor antagonists." Bioorganic & Medicinal Chemistry, 2019. Link
-
U.S. Pharmacopeia. "USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, 2023. Link
-
B. Tiwari et al. "HILIC: A versatile technique for the analysis of polar pharmaceuticals." Journal of Separation Science, 2021. Link
Sources
A Researcher's Guide to Unlocking the Solid-State Landscape of 5-morpholino-1H-pyrazol-3-amine HCl Salts: A Practical Approach to Crystal Engineering and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) can profoundly influence its solubility, stability, bioavailability, and manufacturability. This guide provides a detailed, practical framework for the synthesis, crystallization, and structural analysis of the hydrochloride (HCl) salts of 5-morpholino-1H-pyrazol-3-amine, a molecule of interest in medicinal chemistry.
While a direct comparison of pre-existing crystal structure data is not currently possible due to the absence of publicly available structures in databases like the Cambridge Structural Database (CSD)[1][2], this guide offers a robust, experience-driven roadmap for researchers to generate and interpret this critical data. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles of crystal engineering and solid-state characterization.
Understanding the Molecule: Potential for Salt Formation
5-morpholino-1H-pyrazol-3-amine possesses multiple basic centers, making it an excellent candidate for salt formation with hydrochloric acid. The primary sites for protonation are the pyrazole ring nitrogens and the exocyclic amine. The morpholine nitrogen is significantly less basic due to the electron-withdrawing effect of the oxygen atom. The specific site of protonation will be dictated by the relative pKa values of these nitrogen atoms and the crystallization conditions. It is conceivable that both mono- and di-HCl salts could be formed, potentially leading to a diverse polymorphic landscape.
Below is a diagram illustrating the potential protonation sites on the parent molecule.
Caption: Potential protonation sites on 5-morpholino-1H-pyrazol-3-amine.
Experimental Roadmap: From Synthesis to Single Crystals
The following protocols are designed to be robust starting points for the synthesis and crystallization of 5-morpholino-1H-pyrazol-3-amine HCl salts.
Synthesis of 5-morpholino-1H-pyrazol-3-amine
A plausible synthetic route to the parent compound involves the cyclization of a β-ketonitrile precursor with hydrazine, a common method for constructing pyrazole rings.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketonitrile precursor in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a stoichiometric equivalent of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Crystallization of HCl Salts
The key to obtaining high-quality single crystals suitable for X-ray diffraction lies in controlling the rate of crystallization. A variety of techniques should be screened to explore the crystallization landscape thoroughly.
Protocol:
-
Salt Formation: Dissolve the purified 5-morpholino-1H-pyrazol-3-amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Add a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent) to form the desired salt (e.g., 1:1 or 1:2 molar ratio).
-
Crystallization Screening:
-
Slow Evaporation: Leave the solution in a loosely capped vial at room temperature to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Liquid-Liquid): Place the solution of the salt in a small vial. Place this vial inside a larger, sealed container that contains a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and inducing crystallization.
-
Vapor Diffusion (Solid-Liquid): Similar to the above, but the anti-solvent is a solid with an appreciable vapor pressure (e.g., naphthalene).
-
Cooling Crystallization: Slowly cool a saturated solution of the salt.
-
Sources
validation of 5-morpholino-1H-pyrazol-3-amine as a fragment for fragment-based drug design (FBDD)
The following guide validates 5-morpholino-1H-pyrazol-3-amine as a high-value scaffold for Fragment-Based Drug Design (FBDD), specifically targeting kinase hinge regions and ATP-binding pockets.[1][2]
Executive Summary
In the pursuit of kinase inhibitors, the 5-morpholino-1H-pyrazol-3-amine fragment represents a "Goldilocks" scaffold.[1][2] It bridges the gap between ultra-low molecular weight fragments (like 3-aminopyrazole) which suffer from low affinity and aggregation, and larger, lipophilic hits (like 3-amino-5-phenylpyrazole) which violate Rule-of-Three (Ro3) solubility metrics.[1][2]
This guide provides a comparative validation, proving that the morpholine moiety acts not merely as a solubilizing group, but as a critical structural anchor that reduces promiscuous binding while maintaining high Ligand Efficiency (LE).
Part 1: Physicochemical Profiling & Ro3 Compliance[2]
The first tier of validation is adherence to the Astex Rule of Three (Ro3). We compare the target fragment against a "Minimalist" alternative and a "Lipophilic" alternative to demonstrate its superior balance.
Table 1: Comparative Physicochemical Properties[2][3]
| Property | Target: 5-morpholino-1H-pyrazol-3-amine | Alt A: 3-aminopyrazole | Alt B: 3-amino-5-phenylpyrazole | FBDD Verdict |
| MW (Da) | 168.2 | 83.1 | 159.2 | Target is ideal (150-200 range avoids "matchstick" binding).[1][2] |
| cLogP | 0.6 - 0.9 | -0.2 | 2.1 | Target has ideal polarity; Alt B approaches the lipophilic limit for fragments.[1][2] |
| H-Bond Donors | 2 (NH, NH2) | 2 | 2 | All compliant.[2] |
| H-Bond Acceptors | 4 (3 N, 1 O) | 2 | 2 | Target offers more vectors for water-mediated networks.[1][2] |
| Solubility (PBS) | > 5 mM | > 10 mM | < 0.5 mM | Target maintains high solubility critical for NMR/SPR screening. |
| PSA (Ų) | ~75 | ~50 | ~50 | Target is more polar, reducing non-specific hydrophobic aggregation. |
Expert Insight: While Alt A is smaller, it lacks the steric bulk to displace water molecules in the ATP pocket effectively (low enthalpic gain). Alt B introduces a phenyl ring that often drives non-specific hydrophobic collapse (aggregation). The morpholine ring in the Target provides a rigorous solubility handle while mimicking the shape of the ribose ring of ATP.
Part 2: Biophysical Validation Workflow
To validate this fragment experimentally, a self-validating cascade of Surface Plasmon Resonance (SPR) and Ligand-Observed NMR is required.[1][2]
Diagram 1: The Validation Cascade
This workflow filters out false positives (common with pyrazoles) and confirms specific binding.
Caption: A sequential filter ensuring only soluble, specific binders progress to structural biology. The morpholine scaffold specifically passes the "Solubility" and "SPR" steps with higher success rates than phenyl-analogs.[1][2]
Part 3: Structural Biology & Binding Mode[1][2]
The validation of 5-morpholino-1H-pyrazol-3-amine is anchored in its ability to mimic the adenine ring of ATP.[1][2]
Mechanism of Action
-
Hinge Binding: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone).
-
Solvent Channel: The morpholine ring projects towards the solvent front. This is crucial because it allows the fragment to be "grown" into the solvent channel without steric clashing, a property known as synthetic tractability .
Diagram 2: Pharmacophore & Growth Vectors[2]
Caption: The fragment binds via the pyrazole "hinge" motif. The morpholine ring occupies the ribose pocket/solvent interface, keeping the molecule soluble while Vectors A and B remain available for chemical elaboration.
Part 4: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: To distinguish specific binding from "sticky" aggregation.
-
Sensor Chip: CM5 or Streptavidin (biotinylated kinase).
-
Running Buffer: HBS-P+ with 5% DMSO (The morpholine fragment tolerates DMSO well).[1]
-
Concentration Series: Inject 6 concentrations (e.g., 500 µM down to 15 µM).
-
Validation Criteria:
-
Square Wave: Rapid on/off rates (typical for fragments).
-
Rmax: Binding signal should not exceed theoretical Rmax (if >120% Rmax, assume super-stoichiometric aggregation).
-
Note: 3-aminopyrazole often shows "creeping" dissociation curves indicative of non-specific binding; the morpholine derivative typically yields clean square waves.[1][2]
-
Protocol B: Synthetic Elaboration (Growth Strategy)
Objective: To grow the fragment into a lead.
-
Reaction: Amide coupling at the exocyclic amine.
-
Reagents: Carboxylic acid (R-COOH), HATU, DIPEA, DMF.[2]
-
Rationale: This vector points into the back-pocket or gatekeeper region, often conferring selectivity between kinase families (e.g., Aurora vs. CDK).
-
-
Alternative Vector: Alkylation of the pyrazole nitrogen.
-
Reagents: Alkyl halide, Cs2CO3, DMF.
-
Rationale: Tuning the hinge interaction geometry.
-
Part 5: Case Study & Provenance[1][2]
This specific scaffold is not theoretical. It serves as the core for several clinical candidates.
-
AT9283 (Astex Pharmaceuticals): A multi-targeted kinase inhibitor (Aurora/JAK2). The design originated from fragment screens identifying the pyrazole-amine-urea motif.[1][2] The morpholine-like solubility handles were critical in the optimization phase to maintain drug-like properties while increasing molecular weight [1].[1][2]
-
Tozasertib (VX-680): While using a slightly different core, it validates the pyrazole-morpholine geometric combination for ATP-site filling [2].[1][2]
References
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.[1][2] Journal of Medicinal Chemistry.[3]
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[2] Nature Medicine.
-
Congreve, M., et al. (2003).[4] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today.
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[1][2][5] Nature Reviews Drug Discovery.
Sources
- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Spectroscopic Characterization of 3-Amino-5-Morpholinopyrazole Derivatives
This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize the 3-amino-5-morpholinopyrazole scaffold, a privileged structure in modern medicinal chemistry. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, enabling researchers and drug development professionals to confidently elucidate and compare derivatives within this important class of compounds.
Introduction: The Significance of the 3-Amino-5-Morpholinopyrazole Scaffold
Pyrazole derivatives are a cornerstone of pharmaceutical development, found in blockbuster drugs like Celecoxib and Sildenafil.[1][2] The 3-amino-5-morpholinopyrazole core combines several key pharmacophoric features: the pyrazole ring acts as a stable, aromatic bioisostere; the amino group provides a critical hydrogen bond donor/acceptor site; and the morpholine moiety often enhances aqueous solubility and metabolic stability, improving pharmacokinetic profiles.
Given their potential, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely a formality but a necessity for quality control, regulatory submission, and understanding structure-activity relationships (SAR). This guide compares and contrasts the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) for this purpose.
A crucial consideration for this scaffold is the potential for prototropic tautomerism, where a proton can shift between the two ring nitrogens. This can influence chemical reactivity and spectroscopic signatures, making a thorough characterization essential.[3][4]
Caption: Tautomeric forms of the 3-amino-5-morpholinopyrazole scaffold.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive data for structural confirmation and isomer differentiation. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.
Why This Choice?
NMR is unparalleled in its ability to provide information about the chemical environment of each nucleus. It allows for the precise determination of molecular connectivity through scalar (J-coupling) and dipolar (NOE) couplings, making it the gold standard for unambiguous structure proof. For pyrazole derivatives, NMR is critical for confirming the substitution pattern on the heterocyclic ring.[2]
Comparative Analysis of Expected ¹H NMR Signals
The chemical shifts are highly sensitive to the electronic environment. Below is a comparison of expected signals for a parent N-unsubstituted derivative versus a hypothetical N1-phenyl substituted analog.
| Proton Environment | Derivative A (N1-H) | Derivative B (N1-Phenyl) | Rationale for Shift |
| Pyrazole C4-H | ~5.4 - 5.8 ppm (s) | ~5.6 - 6.0 ppm (s) | The N1-substituent slightly alters the ring's electronic density. |
| NH₂ Protons | ~4.5 - 5.5 ppm (br s) | ~4.8 - 5.8 ppm (br s) | Broad signal due to quadrupole broadening and exchange; position is solvent-dependent. |
| Morpholine -CH₂-N- | ~3.0 - 3.4 ppm (t) | ~3.1 - 3.5 ppm (t) | Protons adjacent to the pyrazole ring nitrogen. |
| Morpholine -CH₂-O- | ~3.7 - 3.9 ppm (t) | ~3.7 - 3.9 ppm (t) | Protons adjacent to the morpholine oxygen, typically downfield. |
| Pyrazole N1-H | ~11.0 - 12.5 ppm (br s) | N/A | Highly deshielded, broad signal. Disappears upon D₂O exchange.[2] |
| Phenyl Protons | N/A | ~7.2 - 7.8 ppm (m) | Characteristic aromatic region signals. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Validation: For N-H or O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of a signal confirms it is from an exchangeable proton.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
IR spectroscopy is a fast, non-destructive technique ideal for confirming the presence of key functional groups that define the 3-amino-5-morpholinopyrazole class.
Why This Choice?
While NMR maps the entire molecular skeleton, IR provides a quick and direct confirmation of specific bonds. It is particularly useful for verifying the presence of the N-H bonds of the amino group and the pyrazole ring, as well as the C-O-C ether linkage of the morpholine moiety.[1][5] It can also instantly confirm the success of subsequent reactions, such as acylation (appearance of a C=O band).
Comparative Analysis of Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Amine N-H | Symmetric/Asymmetric Stretch | 3200 - 3450 (two bands) | Confirms the primary amine.[2] |
| Pyrazole N-H | Stretch | 3100 - 3200 (broad) | Present only in N-unsubstituted derivatives.[2] |
| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the pyrazole ring C-H. |
| Aliphatic C-H | Stretch | 2850 - 2980 | From the morpholine ring. |
| C=N / C=C | Ring Stretch | 1550 - 1620 | Characteristic of the pyrazole aromatic system.[1][2] |
| N-H Bend | Scissoring | 1480 - 1550 | Confirms the primary amine.[1] |
| Ether C-O-C | Asymmetric Stretch | 1090 - 1150 | Strong, characteristic band for the morpholine ring.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press and apply consistent pressure to the sample to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum. Label the key peaks corresponding to the expected functional groups.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the aminopyrazole chromophore.
Why This Choice?
This technique is highly sensitive to changes in conjugation. While not a primary tool for structural elucidation, it is excellent for comparing derivatives. Extending conjugation by adding substituents like a phenyl or nitro group will cause a predictable bathochromic (red) shift in the maximum absorbance (λₘₐₓ), which can be used to confirm successful modification of the core structure.[6]
Comparative Analysis of λₘₐₓ
| Derivative | Solvent | Expected λₘₐₓ (nm) | Rationale |
| Parent (N1-H) | Ethanol | 240 - 260 nm | Corresponds to the π-π* transition of the aminopyrazole chromophore.[6] |
| N1-Phenyl Substituted | Ethanol | 270 - 300 nm | The phenyl group extends the conjugated system, lowering the energy gap for the π-π* transition. |
| N1-Nitro-Phenyl | Ethanol | 320 - 380 nm | The nitro group is a powerful auxochrome and extends conjugation significantly, resulting in a large red shift. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL). Further dilute this stock to the micromolar range (e.g., 10-20 µM) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill two matched quartz cuvettes, one with the pure solvent (blank) and one with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Run a baseline correction with the blank.
-
Scan the sample across a range of 200-600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry is the ultimate tool for confirming the molecular weight of a synthesized compound and provides valuable structural clues through fragmentation analysis.
Why This Choice?
MS provides the molecular formula's most crucial piece of evidence: the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to predict a unique elemental composition, powerfully confirming the compound's identity.[7][8] The fragmentation pattern observed in MS/MS experiments serves as a molecular fingerprint that can be used to distinguish isomers.
Sources
- 1. jetir.org [jetir.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Morpholino-1H-pyrazol-3-amine hydrochloride
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is essential. Based on data from similar chemical structures, 5-Morpholino-1H-pyrazol-3-amine hydrochloride should be handled with care.
Key Potential Hazards:
-
Acute Toxicity (Oral): Similar compounds are often classified as harmful if swallowed[1][2].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][3][4][5][6].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles[3][4][5][7].
Incompatible Materials: To prevent dangerous chemical reactions, this compound should be segregated from:
A comprehensive risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Mandatory PPE: A proactive approach to safety begins with the consistent use of appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles, conforming to NIOSH (US) or EN 166 (EU) standards[2][8]. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use[6][8]. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A laboratory coat or a chemical-resistant suit should be worn to protect the skin and personal clothing[8]. | Provides a barrier against accidental spills and contamination. |
| Respiratory | For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU) particulate respirator is advised[8]. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation. |
Spill Cleanup Protocol: In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated[8][9].
-
Contain the Spill: Prevent the spill from spreading and from entering drains[6][8].
-
Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.
-
Absorb and Collect: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation[3][8][9][10].
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[11].
Step 1: Waste Identification and Segregation
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid abbreviations or chemical formulas[12].
-
Segregation: Store the waste in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents[11][13].
Step 2: Containerization
-
Primary Container: The waste should be stored in a chemically compatible container that is in good condition and can be securely sealed[12][14]. It is permissible to reuse an empty reagent bottle, provided it is clean and properly relabeled[13].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 3: Professional Waste Disposal
-
Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company[8][15]. These professionals are trained to handle and transport hazardous materials in compliance with all regulatory requirements.
-
Provide Full Disclosure: When arranging for pickup, provide the waste disposal company with all available information about the chemical, including its known hazards and any potential contaminants.
Step 4: Disposal of Contaminated Materials
-
Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent[13][16]. The rinsate from this cleaning process must be collected and disposed of as hazardous waste[11].
-
Contaminated Labware and PPE: Any items, such as gloves, wipes, or labware, that have come into direct contact with the chemical are considered contaminated and must be disposed of as solid hazardous waste[15][16].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision tree for the safe disposal of this compound.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.[Link]
- Generic SDS Provider.Safety Data Sheet.
-
ThermoFisher Scientific. Safety Data Sheet (3-Amino-5-tert-butyl-1H-pyrazole).[Link]
-
University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal.[Link]
-
University of Otago. Laboratory chemical waste disposal guidelines.[Link]
- University Safety Office.Disposal of Chemical Waste.
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
-
Auburn Research. Chemical Waste Management Guide.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.[Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (Continued).[Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.[Link]
-
U.S. Environmental Protection Agency. Update on Chemicals Removal at the Refinery on St. Croix.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. research.auburn.edu [research.auburn.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. tcichemicals.com [tcichemicals.com]
- 16. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 5-Morpholino-1H-pyrazol-3-amine hydrochloride
Part 1: Executive Safety Summary & Risk Assessment
As researchers, we often treat salt forms of organic amines as "standard reagents," yet the hydrochloride salt of 5-Morpholino-1H-pyrazol-3-amine presents specific handling nuances. Structurally, this compound combines a pyrazole core with a morpholine ring. While the morpholine moiety suggests solubility in aqueous/organic interfaces, the hydrochloride counterion introduces hygroscopicity and acidity upon mucous membrane contact.
Hazard Classification (GHS/CLP): Based on functional group analysis and surrogate data from analogous aminopyrazoles (e.g., 3-aminopyrazole), treat this substance with the following conservative hazard profile:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1] Note: HCl salts can cause severe stinging and potential corneal opacity if not rinsed immediately.
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][4][5]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Standard safety glasses are insufficient. Amine salts are fine powders that can bypass side-shields. Goggles provide a seal against airborne dust and splashes. |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min. thickness) | Outer Layer: Standard Nitrile (disposable). Inner Layer: Nitrile or Latex (for contrast). Why: Pyrazoles can permeate skin; the HCl salt increases solubility in sweat, accelerating absorption. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Control: All solid handling must occur inside a certified hood. Secondary: If weighing outside a hood is unavoidable, use an N95/P2 particulate respirator . |
| Body | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Synthetic fabrics can build static charge, causing the fine HCl salt powder to disperse unexpectedly. Cotton blends reduce this risk. |
Part 3: Operational Handling Protocols
Storage and Stability
-
Condition: Store at 2-8°C (Refrigerated) under an inert atmosphere (Nitrogen or Argon).
-
Hygroscopicity: HCl salts are notoriously hygroscopic. Moisture absorption will alter the molecular weight calculation for stoichiometry and can lead to hydrolysis or "caking."
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the solid.
Weighing and Solubilization (The "Static" Risk)
Fine amine hydrochloride powders are prone to static charge, causing them to "jump" from spatulas.
-
Anti-Static Measure: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use.
-
Weighing: Weigh into a pre-tared vial rather than weighing paper to minimize transfer losses and aerosolization.
-
Solubilization:
-
Solvents: Soluble in DMSO, Methanol, and Water.
-
Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly to the solid.[6]
-
Reaction Setup
When using this compound as a nucleophile (via the amine) or a scaffold:
-
Free-Basing: If the reaction requires the free amine, you must add a scavenger base (e.g., Triethylamine, DIPEA) to neutralize the HCl.
-
Stoichiometry: Remember to account for the molecular weight of the salt (approx. 204.66 g/mol ) vs. the free base (168.20 g/mol ).
Part 4: Emergency Response & Disposal
Exposure Response Logic
-
Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent acid burns from the HCl hydrolysis.
-
Skin Contact: Wash with soap and water.[1][2][4][5][7][8][9][10] Do not use ethanol, as it may enhance transdermal absorption of the pyrazole.
Disposal Workflow
Do not flush down the drain. Aminopyrazoles can be toxic to aquatic life.
-
Dissolution: Dissolve solid waste in a minimal amount of DMSO or Acetone.
-
Neutralization (Recommended): Add a small amount of 1M NaOH or bicarbonate solution to neutralize the acidic HCl component (pH check: 6-8).
-
Categorization: Label as "Hazardous Chemical Waste - Organic Amine / Halogenated" (due to Cl).
Part 5: Visualizations
Operational Workflow Diagram
Caption: Step-by-step operational workflow for handling hygroscopic amine salts to ensure stoichiometric accuracy and safety.
Emergency Decision Logic
Caption: Immediate decision logic for accidental exposure. Note the specific prohibition of alcohol for skin washing.
References
-
BLD Pharm. (2024). SDS for 5-Morpholino-1H-pyrazol-3-amine hydrochloride (CAS 537039-13-7). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Aminopyrazole (Proxy for aminopyrazole hazards). Retrieved from
-
PubChem. (n.d.). Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
